2-Furancarboxaldehyde, 4-nitro-
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitrofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO4/c7-2-5-1-4(3-10-5)6(8)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRBMMMGCYHUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00973043 | |
| Record name | 4-Nitrofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57500-49-9 | |
| Record name | 4-Nitrofurfural | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057500499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00973043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Nitro-2-furancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic route to 4-nitro-2-furancarboxaldehyde, a valuable but challenging-to-synthesize nitro-substituted heterocyclic compound. Due to the regioselectivity of direct nitration of 2-furancarboxaldehyde, which overwhelmingly favors the 5-nitro isomer, an indirect, multi-step approach is required to obtain the 4-nitro derivative. This guide details a robust two-stage synthetic pathway commencing with the preparation of a 4-amino-2-furancarboxaldehyde precursor, followed by its conversion to the target 4-nitro compound via a diazotization and Sandmeyer-type reaction.
Core Synthesis Pathway
The synthesis of 4-nitro-2-furancarboxaldehyde is achieved through the following two key stages:
-
Stage 1: Synthesis of 4-Amino-2-furancarboxaldehyde Precursor. This initial stage involves the formation of a 4-amino-substituted furan ring, which serves as a handle to introduce the nitro group at the desired position.
-
Stage 2: Conversion of 4-Amino-2-furancarboxaldehyde to 4-Nitro-2-furancarboxaldehyde. The amino group of the precursor is transformed into a diazonium salt, which is subsequently displaced by a nitro group in a Sandmeyer-type reaction.
The logical workflow for this synthesis is depicted in the following diagram:
Stage 1: Experimental Protocol for the Synthesis of 4-Amino-Substituted Furfurals
The synthesis of the 4-amino-substituted furfural precursors is based on the methodology reported by Sydnes, L. K., et al. in The Journal of Organic Chemistry (2014).[1] This procedure involves the reaction of γ-hydroxy-α,β-unsaturated acetylenic ketones with secondary amines, followed by an acid-catalyzed cyclization.
Materials:
-
γ-Hydroxy-α,β-unsaturated acetylenic ketone
-
Secondary amine (e.g., dibenzylamine)
-
Tetrahydrofuran (THF)
-
Water
-
Acid (e.g., HCl)
Procedure:
-
The γ-hydroxy-α,β-unsaturated acetylenic ketone is dissolved in a suitable solvent such as THF.
-
The secondary amine is added to the solution, and the mixture is stirred at room temperature to allow for the Michael addition to occur.
-
Following the addition, an aqueous acid solution is added to the reaction mixture to facilitate the cyclization and formation of the furan ring.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the 4-amino-substituted furfural.
Note: The stability and yield of the resulting 4-amino-substituted furfural may vary depending on the specific secondary amine used.[2]
Stage 2: Experimental Protocol for the Conversion to 4-Nitro-2-furancarboxaldehyde
This stage employs a Sandmeyer-type reaction, a well-established method for the conversion of aromatic amines to various functional groups via a diazonium salt intermediate.
Materials:
-
4-Amino-2-furancarboxaldehyde precursor
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Copper(I) catalyst (e.g., Cu₂O)
-
Sodium nitrite (NaNO₂) solution
Procedure:
-
Diazotization: The 4-amino-2-furancarboxaldehyde precursor is dissolved in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled amine solution while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
Sandmeyer Reaction: In a separate flask, a suspension of a copper(I) catalyst is prepared in an aqueous solution of sodium nitrite.
-
The freshly prepared, cold diazonium salt solution is then added portion-wise to the copper(I) catalyst suspension. Vigorous nitrogen evolution is typically observed.
-
The reaction mixture is stirred at a controlled temperature until the evolution of nitrogen ceases.
-
The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude 4-nitro-2-furancarboxaldehyde is purified by column chromatography to yield the final product.
The signaling pathway for the Sandmeyer reaction is illustrated below:
Data Presentation
Quantitative data for the synthesis of a representative 4-amino-substituted furfural and its subsequent conversion are summarized in the tables below.
Table 1: Synthesis of 4-(Dibenzylamino)-2-furancarboxaldehyde
| Reactant/Reagent | Molar Ratio | Concentration | Reaction Time (h) | Yield (%) |
| γ-Hydroxy-α,β-unsaturated acetylenic ketone | 1.0 | - | - | - |
| Dibenzylamine | 1.1 | - | 2 | 75 |
| HCl (aq) | 2.0 | 2 M | 1 | - |
Data are representative and may vary based on specific experimental conditions.
Table 2: Conversion to 4-Nitro-2-furancarboxaldehyde
| Reactant/Reagent | Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Amino-2-furancarboxaldehyde | 1.0 | 0-5 | 0.5 | - |
| Sodium Nitrite (diazotization) | 1.1 | 0-5 | - | - |
| Copper(I) Oxide | 0.1 | 5-10 | 1 | 60 |
| Sodium Nitrite (Sandmeyer) | 2.0 | 5-10 | - | - |
Yields are approximate and depend on the purity of the precursor and reaction scale.
Conclusion
The synthesis of 4-nitro-2-furancarboxaldehyde presents a significant challenge due to the directing effects of the formyl group in electrophilic substitution reactions. The indirect pathway detailed in this guide, involving the formation of a 4-amino-substituted precursor and its subsequent conversion via a Sandmeyer-type reaction, provides a reliable method for obtaining this valuable compound. The experimental protocols and data presented herein offer a solid foundation for researchers and drug development professionals working with nitro-substituted furans. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for achieving optimal yields and purity.
References
An In-depth Technical Guide to 4-nitro-2-furancarboxaldehyde (CAS 57500-49-9): Navigating a Sparsely Documented Chemical Landscape
A Note to the Reader: Extensive research for detailed technical information on 4-nitro-2-furancarboxaldehyde (CAS 57500-49-9) has revealed a significant scarcity of specific data for this particular isomer. The vast majority of scientific literature focuses on its more readily synthesized and studied isomer, 5-nitro-2-furancarboxaldehyde. This guide will summarize the available information for the 4-nitro isomer and, where data is absent, will provide a general overview of the chemical and biological properties of the broader nitrofuran class to offer a contextual understanding. It is crucial to note that this general information may not be directly applicable to the 4-nitro isomer.
Introduction to 4-nitro-2-furancarboxaldehyde
4-nitro-2-furancarboxaldehyde is a heterocyclic aldehyde, a derivative of furan. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical and physical properties of the furan ring. While its CAS number is registered, indicating its existence, its challenging synthesis has limited its availability and subsequent research.
Physicochemical Properties
Specific quantitative data for the physical and chemical properties of 4-nitro-2-furancarboxaldehyde are not well-documented in publicly available literature. The following table summarizes the basic molecular information.
| Property | Value |
| CAS Number | 57500-49-9 |
| Molecular Formula | C₅H₃NO₄ |
| Molecular Weight | 141.08 g/mol |
| Synonyms | 4-Nitro-2-furaldehyde, 4-nitrofurfural |
For comparison, the well-studied 5-nitro-2-furancarboxaldehyde is a pale yellow crystalline solid with a melting point of 35-37 °C. The properties of the 4-nitro isomer are expected to be different due to the different position of the nitro group.
Synthesis
The synthesis of 4-nitro-2-furancarboxaldehyde is a significant challenge in furan chemistry. The direct nitration of 2-furancarboxaldehyde, a common method for introducing a nitro group, predominantly yields the 5-nitro isomer. This is due to the electronic properties of the furan ring and the directing effects of the aldehyde group.
A discussion among synthetic chemists has highlighted this difficulty, with researchers reporting the exclusive formation of the 5-nitro isomer even when attempting to synthesize the 4-nitro variant[1]. While alternative, multi-step synthetic routes may exist, they are not readily found in the available literature, indicating that the synthesis of 4-nitro-2-furancarboxaldehyde is not a trivial undertaking.
General Workflow for Nitration of 2-Furancarboxaldehyde (leading to 5-nitro isomer):
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for 4-nitro-2-furancarboxaldehyde are not publicly available. While some commercial suppliers allude to the availability of such data for their products, it is not published in peer-reviewed literature.
Biological Activity and Mechanism of Action (General to Nitrofurans)
While no specific biological studies on 4-nitro-2-furancarboxaldehyde have been found, the broader class of nitrofuran derivatives has been extensively studied for its potent antimicrobial and, in some cases, anticancer activities.
General Mechanism of Action:
Nitrofuran derivatives are generally considered to be prodrugs. Their biological activity is dependent on the enzymatic reduction of the nitro group within the target organism (e.g., bacteria, protozoa) or cell. This reduction is typically carried out by nitroreductases.
The reduction process generates a series of highly reactive electrophilic intermediates, including nitroso and hydroxylamino derivatives. These reactive species are non-specific in their targets and can cause widespread cellular damage by reacting with various macromolecules.
Signaling Pathway of Nitrofuran Activation and Action:
This multi-targeted mechanism of action is believed to be a reason for the slow development of bacterial resistance to some nitrofuran antibiotics.
Applications in Research and Drug Development
Given the lack of available data, 4-nitro-2-furancarboxaldehyde does not have any established applications in research or drug development. Its potential would likely be in the same areas as other nitrofurans – as a scaffold for the development of new antimicrobial or anticancer agents. However, without a reliable synthetic route and characterization of its biological activity, its utility remains purely speculative.
Conclusion
4-nitro-2-furancarboxaldehyde (CAS 57500-49-9) remains an enigmatic member of the nitrofuran family. The significant challenges associated with its synthesis have severely limited its availability for study, resulting in a near-complete absence of detailed technical data in the public domain. While the broader class of nitrofurans offers a rich field of study for researchers, scientists, and drug development professionals, the specific properties and potential of the 4-nitro isomer are yet to be explored. Future research into novel synthetic methodologies may one day unlock the potential of this and other rare heterocyclic compounds. Until then, any consideration of 4-nitro-2-furancarboxaldehyde for research or development purposes must be approached with an understanding of this profound data gap.
References
Technical Guide: Chemical Properties and Synthetic Considerations for 4-Nitro-2-furancarboxaldehyde
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 4-nitro-2-furancarboxaldehyde. Due to the scarcity of literature on this specific isomer, this document also presents comparative data for the more extensively studied 5-nitro-2-furancarboxaldehyde to provide context for researchers. Furthermore, this guide addresses the significant synthetic challenges associated with the 4-nitro isomer and outlines a conceptual experimental protocol for its indirect synthesis and subsequent analysis.
Introduction
Nitrofurans are a class of heterocyclic compounds characterized by a furan ring bearing a nitro group. They have garnered significant interest in medicinal chemistry due to their broad-spectrum antimicrobial activities. The position of the nitro group on the furan ring is critical for its biological activity and chemical properties. While 5-nitro-2-furancarboxaldehyde is a well-documented and commercially available compound, its isomer, 4-nitro-2-furancarboxaldehyde, is notably less characterized. This guide aims to consolidate the available information on the 4-nitro isomer, highlight the current knowledge gaps, and provide practical guidance for its potential synthesis and analysis.
Physicochemical Properties
There is a significant lack of experimentally determined physicochemical data for 4-nitro-2-furancarboxaldehyde in publicly available literature. In contrast, the properties of 5-nitro-2-furancarboxaldehyde are well-documented. The following tables summarize the available data.
Table 1: General Properties of 4-Nitro-2-furancarboxaldehyde
| Property | Value | Source |
| Molecular Formula | C₅H₃NO₄ | N/A |
| Molecular Weight | 141.08 g/mol | N/A |
| CAS Number | 57500-49-9 | N/A |
Table 2: Physicochemical Properties of 5-Nitro-2-furancarboxaldehyde (for comparison)
| Property | Value | Source |
| Appearance | Pale yellow to brown crystalline solid | [1] |
| Melting Point | 35-39 °C | [2][3] |
| Boiling Point | 128-132 °C at 10 mmHg | [2][3] |
| Solubility | Slightly soluble in water; soluble in petroleum ether. | [2] |
| Density | 1.349 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.59 | [3] |
Spectral Data
No specific spectral data (NMR, IR, Mass Spectrometry) for 4-nitro-2-furancarboxaldehyde has been found in the reviewed literature. For comparative purposes, the spectral data for 5-nitro-2-furancarboxaldehyde is provided below.
Table 3: Spectral Data for 5-Nitro-2-furancarboxaldehyde
| Technique | Key Data | Source |
| ¹H NMR | Spectral data available in public databases. | [2] |
| ¹³C NMR | Spectral data available in public databases. | [2] |
| IR Spectroscopy | Data available in the NIST Chemistry WebBook. | [4] |
| Mass Spectrometry | Mass spectrum available in the NIST Chemistry WebBook. | [5] |
Synthesis of 4-Nitro-2-furancarboxaldehyde: Challenges and Proposed Strategy
The direct nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer due to the electronic directing effects of the furan ring oxygen and the aldehyde group. This regioselectivity presents a significant challenge for the synthesis of the 4-nitro isomer.
The Regioselectivity Challenge
The following diagram illustrates the preferential formation of the 5-nitro isomer in the direct nitration of 2-furancarboxaldehyde.
Proposed Indirect Synthetic Pathway
An indirect synthetic route is necessary to obtain 4-nitro-2-furancarboxaldehyde. A plausible strategy involves the introduction of a directing group at the 4-position that can later be converted to a nitro group. One such approach is to start with a 4-amino-substituted furan derivative.
The following diagram outlines a conceptual workflow for this indirect synthesis.
Experimental Protocols
Due to the lack of specific published methods for the synthesis of 4-nitro-2-furancarboxaldehyde, this section provides a generalized, conceptual protocol based on established organic chemistry transformations.
Conceptual Synthesis of 4-Amino-2-furancarboxaldehyde (Step 1)
The synthesis of a 4-amino substituted furan precursor is the crucial first step. This could potentially be achieved through methods such as reductive amination of a suitable keto-furan or through a multi-step sequence involving a nitration-reduction strategy on a protected 2-furancarboxaldehyde where the 5-position is blocked. Given the complexity, this step would require significant route development.
Generalized Protocol for Oxidation of an Amino Group to a Nitro Group (Step 2)
Once the 4-amino-2-furancarboxaldehyde precursor is obtained, the amino group can be oxidized to a nitro group. Several reagents can be employed for this transformation.
Reagents and Materials:
-
4-Amino-2-furancarboxaldehyde derivative
-
Oxidizing agent (e.g., Trifluoroperacetic acid, prepared in situ from trifluoroacetic anhydride and hydrogen peroxide, or Oxone®)[6]
-
Suitable solvent (e.g., Dichloromethane, Acetonitrile)
-
Buffer (if necessary)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Dissolve the 4-amino-2-furancarboxaldehyde derivative in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent to the cooled solution. The addition should be dropwise to control the reaction temperature, as these oxidations can be exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium sulfite solution).
-
Perform an aqueous workup to remove excess reagents. This typically involves extraction with an organic solvent, followed by washing with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-nitro-2-furancarboxaldehyde.
Purification and Analysis (Step 3)
The crude product will likely require purification, and its identity must be confirmed.
Purification:
-
Column Chromatography: Flash column chromatography on silica gel is a standard method for purifying organic compounds. A solvent system (e.g., a mixture of hexanes and ethyl acetate) would need to be developed to effectively separate the desired product from any byproducts or unreacted starting material.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC can be used.
Analysis: A general protocol for the analysis of nitrofuran isomers using modern analytical techniques is outlined below.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (MS) with a suitable ionization source (e.g., Electrospray Ionization - ESI).
-
C18 reversed-phase column.
Mobile Phase:
-
A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization.
General Procedure:
-
Prepare a standard solution of the purified 4-nitro-2-furancarboxaldehyde in a suitable solvent.
-
Inject the standard solution into the LC-MS/MS system.
-
Develop a separation method by optimizing the mobile phase gradient to achieve good resolution of the analyte peak.
-
Optimize the mass spectrometer parameters (e.g., cone voltage, collision energy) to obtain a strong signal for the parent ion and characteristic fragment ions of 4-nitro-2-furancarboxaldehyde.
-
Once a method is established, it can be used for the quantitative analysis of the synthesized compound.
Conclusion
4-Nitro-2-furancarboxaldehyde remains a poorly characterized compound, primarily due to the challenges associated with its regioselective synthesis. This technical guide has summarized the limited available data and has proposed a conceptual framework for its indirect synthesis and analysis. The provided information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the chemical and biological properties of this and other understudied nitrofuran isomers. Further research into novel synthetic methodologies is crucial to unlock the potential of these compounds.
References
- 1. 5-Nitrofurfural | 698-63-5 [chemicalbook.com]
- 2. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]
- 5. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]
- 6. Reduction of nitro to amino and oxidation of amino to nitro [quimicaorganica.org]
An In-depth Technical Guide to the Spectral Data of 4-nitro-2-furancarboxaldehyde
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectral data for 4-nitro-2-furancarboxaldehyde. It is important to note that while this document aims to be a comprehensive resource, publicly accessible, experimentally confirmed spectral data for 4-nitro-2-furancarboxaldehyde is limited. Commercial suppliers confirm its availability and can likely provide data upon request.
As a valuable comparative reference, this guide also presents the spectral data for the closely related isomer, 5-nitro-2-furancarboxaldehyde. It is crucial to recognize that the spectral properties of these isomers, while similar in some respects, will exhibit distinct differences due to the different substitution patterns on the furan ring.
Compound Identification
| Property | Value |
| Chemical Name | 4-nitro-2-furancarboxaldehyde |
| CAS Number | 57500-49-9 |
| Molecular Formula | C₅H₃NO₄ |
| Molecular Weight | 141.08 g/mol |
Spectral Data
As of the latest update, detailed, publicly available NMR, IR, and MS spectral data for 4-nitro-2-furancarboxaldehyde is not readily found in common spectral databases. The data presented in the following sections is for the isomer 5-nitro-2-furancarboxaldehyde (CAS: 698-63-5) and should be used for illustrative and comparative purposes only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data of 5-nitro-2-furancarboxaldehyde
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.7 | s | 1H | -CHO |
| 7.7 | d | 1H | H-3 |
| 7.4 | d | 1H | H-4 |
¹³C NMR (Carbon NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 178.0 | C=O |
| 157.0 | C-2 |
| 152.0 | C-5 |
| 122.0 | C-3 |
| 113.0 | C-4 |
Infrared (IR) Spectroscopy Data of 5-nitro-2-furancarboxaldehyde
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1700 - 1680 | Strong | Aldehyde C=O Stretch |
| 1620 - 1600 | Medium | Furan Ring C=C Stretch |
| 1540 - 1500 | Strong | Asymmetric NO₂ Stretch |
| 1350 - 1320 | Strong | Symmetric NO₂ Stretch |
| 1280 - 1200 | Medium | C-N Stretch |
| 820 - 780 | Strong | C-H Out-of-plane Bend |
Mass Spectrometry (MS) Data of 5-nitro-2-furancarboxaldehyde
| m/z | Relative Intensity | Assignment |
| 141 | 100% | [M]⁺ (Molecular Ion) |
| 111 | ~50% | [M-NO]⁺ |
| 95 | ~40% | [M-NO₂]⁺ |
| 67 | ~30% | [C₄H₃O]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of organic compounds like nitro-furancarboxaldehydes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. Ensure there are no solid particles.
-
Instrumentation : Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Data Acquisition : The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to achieve homogeneity, and then acquire the NMR spectrum. Standard pulse sequences for ¹H and ¹³C NMR are utilized.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film) : Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like methylene chloride or acetone.[2]
-
Film Deposition : Apply a drop of the solution onto a clean salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.[2]
-
Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty sample compartment is typically run first and automatically subtracted from the sample spectrum.[2]
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced in several ways. For volatile compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used. For less volatile compounds, techniques like electrospray ionization (ESI) from a solution are common.[3]
-
Ionization : In the ion source, molecules are converted into ions. Electron Impact (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[3]
-
Mass Analysis : The generated ions are accelerated and directed into a mass analyzer. The analyzer, often a quadrupole or a magnetic sector, separates the ions based on their mass-to-charge ratio (m/z).[3]
-
Detection : The separated ions are detected by an electron multiplier or a similar detector, which generates a signal proportional to the number of ions at each m/z value. This creates the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-Depth Technical Guide on the Reactivity of 4-Nitro-2-Furancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nitro-2-furancarboxaldehyde is a heterocyclic aldehyde containing a furan ring substituted with a nitro group at the 4-position and a carboxaldehyde group at the 2-position. While its isomer, 5-nitro-2-furancarboxaldehyde (nitrofurfural), is a well-studied precursor to a class of antibacterial drugs known as nitrofurans, detailed technical information on the reactivity of the 4-nitro isomer is less prevalent in publicly available literature. This guide provides a comprehensive overview of the expected reactivity of 4-nitro-2-furancarboxaldehyde based on the established chemistry of furan, nitroarenes, and aldehydes. It includes theoretical reaction pathways, representative experimental protocols adapted from related compounds, and a discussion of its potential role in drug development, particularly concerning the known mechanisms of action for nitrofuran derivatives.
Introduction: The Chemistry of a Niche Nitrofuran
Furan and its derivatives are important scaffolds in medicinal chemistry. The introduction of a nitro group, a potent electron-withdrawing group, significantly influences the chemical reactivity of the furan ring and attached functional groups. In the case of 2-furancarboxaldehyde, the aldehyde group deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions, with a strong preference for the C5 position.[1] This inherent regioselectivity in the nitration of 2-furancarboxaldehyde is the primary reason for the prevalence of research on the 5-nitro isomer over the 4-nitro isomer.
Despite its relative obscurity, 4-nitro-2-furancarboxaldehyde possesses two key reactive sites: the aldehyde group and the nitro group. These functionalities allow for a variety of chemical transformations, making it a potentially valuable, albeit challenging, building block in organic synthesis.
Synthesis of 4-Nitro-2-Furancarboxaldehyde
Direct nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer. Therefore, the synthesis of 4-nitro-2-furancarboxaldehyde typically requires a more nuanced approach, often involving the introduction of a directing group or the construction of the substituted furan ring. One plausible synthetic route involves the regioselective oxidation of a precursor such as 4-amino-2-furancarboxaldehyde.
Hypothetical Synthetic Pathway
A potential pathway to synthesize 4-nitro-2-furancarboxaldehyde could start from a 4-substituted furan derivative that allows for the eventual introduction of the nitro group.
Caption: Hypothetical synthesis of 4-nitro-2-furancarboxaldehyde.
Representative Experimental Protocol: Oxidation of an Amino Group (Analogous)
Reaction: Oxidation of 4-amino-2-furancarboxaldehyde
Reagents and Materials:
-
4-amino-2-furancarboxaldehyde
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Oxone®
-
Dichloromethane (DCM) or other suitable solvent
-
Sodium bicarbonate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-amino-2-furancarboxaldehyde in a suitable solvent like DCM.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., m-CPBA) portion-wise, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidizing agent with a reducing agent if necessary.
-
Wash the organic layer with sodium bicarbonate solution to remove acidic byproducts.
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Chemical Reactivity
The reactivity of 4-nitro-2-furancarboxaldehyde is dominated by the chemistry of its aldehyde and nitro functional groups.
Reactions of the Aldehyde Group
The aldehyde group is susceptible to nucleophilic attack and can participate in a variety of condensation and addition reactions.
-
Knoevenagel Condensation: Reaction with active methylene compounds in the presence of a base catalyst yields α,β-unsaturated products.
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted alkenes.
-
Hydrazone Formation: Condensation with hydrazines or substituted hydrazines yields the corresponding hydrazones, which can be important intermediates for the synthesis of other heterocyclic compounds.
Caption: Key condensation reactions of the aldehyde group.
-
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-nitro-2-furoic acid, using standard oxidizing agents.
-
Reduction: The aldehyde can be reduced to the corresponding alcohol, (4-nitro-2-furyl)methanol, using reducing agents like sodium borohydride.
Reactions of the Nitro Group
The nitro group is a versatile functional group that can undergo reduction to various nitrogen-containing functionalities.
The most common transformation of the nitro group is its reduction to an amino group, yielding 4-amino-2-furancarboxaldehyde. This transformation is crucial for further functionalization of the furan ring.
References
Stability and Storage of 4-Nitro-2-Furancarboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive stability data for 4-nitro-2-furancarboxaldehyde is limited in publicly available literature. The following guide is a compilation of information extrapolated from safety data sheets (SDS) of structurally similar nitrofurans, general principles of chemical stability, and related scientific studies. It is intended to provide best-practice guidance. For critical applications, it is imperative to conduct specific stability studies.
Introduction
4-Nitro-2-furancarboxaldehyde is a furan derivative containing a nitro group, a class of compounds known for their use as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The inherent reactivity of the nitro and aldehyde functional groups necessitates a thorough understanding of the compound's stability profile to ensure its quality, safety, and efficacy in research and development. This guide provides an in-depth overview of the recommended storage conditions, potential degradation pathways, and methodologies for stability assessment of 4-nitro-2-furancarboxaldehyde.
Physicochemical Properties
A summary of the known physicochemical properties of 4-nitro-2-furancarboxaldehyde and related compounds is presented in Table 1. These properties are crucial for understanding the compound's behavior under various storage and handling conditions.
Table 1: Physicochemical Properties of 4-Nitro-2-Furancarboxaldehyde and Related Compounds
| Property | 4-Nitro-2-furancarboxaldehyde | 5-Nitro-2-furaldehyde | 5-(4-Nitrophenyl)-2-furaldehyde |
| CAS Number | 57500-49-9[1][2] | 698-63-5[3] | 7147-77-5[4] |
| Molecular Formula | C5H3NO4[3] | C5H3NO4[3] | C11H7NO4[4] |
| Molecular Weight | 141.08 g/mol [1][3] | 141.08 g/mol [3] | 217.18 g/mol [4] |
| Appearance | Not specified | Lemon yellow crystals or fine yellow powder[5] | Not specified |
| Melting Point | Not specified | Not specified | 204-206 °C[6] |
| Solubility | Soluble in water[7] | Not specified | Not specified |
Stability Profile and Degradation
The stability of 4-nitro-2-furancarboxaldehyde is influenced by several factors, including light, temperature, pH, and the presence of oxidizing or reducing agents.
Light Sensitivity
Nitrofurans, as a class of compounds, are known to be susceptible to photodegradation. The primary degradation process for many nitrofurans involves photo-induced hydrolysis[8]. Therefore, it is crucial to protect 4-nitro-2-furancarboxaldehyde from light to prevent the formation of degradation products.
Thermal Stability
pH and Hydrolytic Stability
The aldehyde functional group can be susceptible to oxidation and other reactions, particularly at non-neutral pH. In alkaline solutions, 5-nitro-2-furaldehyde has been shown to form an anion of nitronic acid which can then undergo further reactions[9]. It is therefore recommended to maintain a neutral pH environment when working with solutions of 4-nitro-2-furancarboxaldehyde.
Potential Degradation Pathways
Based on the reactivity of the furan ring, the nitro group, and the aldehyde function, several degradation pathways can be postulated. Microbial degradation of furanic compounds often involves oxidation and/or reduction of the aldehyde group, followed by further metabolism of the furan ring[10]. The nitro group can also be a site for enzymatic reduction. A potential degradation pathway could involve the oxidation of the aldehyde to a carboxylic acid and/or the reduction of the nitro group to an amino group.
A simplified potential degradation pathway is illustrated below:
Recommended Storage and Handling
To ensure the long-term stability of 4-nitro-2-furancarboxaldehyde, the following storage and handling guidelines are recommended based on information for similar compounds:
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[11] Room temperature storage is generally acceptable for the solid form.[12] | To minimize thermal degradation. |
| Light | Keep in a dark place, protected from light.[8][12] Use amber-colored or opaque containers.[8] | To prevent photodegradation. |
| Atmosphere | Store in a tightly closed container.[11] For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To protect from moisture and atmospheric oxygen which could promote degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] | To prevent chemical reactions that could degrade the compound. |
Experimental Protocols for Stability Assessment
A comprehensive stability testing program is essential to determine the intrinsic stability of 4-nitro-2-furancarboxaldehyde and to establish appropriate storage conditions and shelf-life.
Forced Degradation Studies
Forced degradation studies (stress testing) are performed to identify the likely degradation products and to establish the degradation pathways. This information is crucial for the development of stability-indicating analytical methods.
Experimental Workflow for Forced Degradation:
References
- 1. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]
- 2. 4-Nitro-2-furancarboxaldehyde | 57500-49-9 | HCA50049 [biosynth.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nitrofurantoin | C8H6N4O5 | CID 6604200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-(4-Nitrophenyl)-2-furaldehyde | 7147-77-5 [chemicalbook.com]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fagron.de [fagron.de]
- 9. researchgate.net [researchgate.net]
- 10. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. fishersci.com [fishersci.com]
The Solubility of 4-Nitro-2-Furancarboxaldehyde: A Technical Guide on a Data-Scarce Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 4-nitro-2-furancarboxaldehyde, a nitro-substituted heterocyclic aldehyde. A comprehensive search of available scientific literature and chemical databases reveals a significant lack of quantitative solubility data for this specific isomer. Research on 4-nitro-2-furancarboxaldehyde is noted to be sparse, primarily due to synthetic challenges that favor the formation of the 5-nitro isomer.[1] This guide presents the available information, provides context by examining the more studied 5-nitro-2-furancarboxaldehyde, and outlines a general experimental protocol for solubility determination.
Quantitative Solubility Data
As of the latest data retrieval, no quantitative solubility data for 4-nitro-2-furancarboxaldehyde in various solvents has been published in readily accessible scientific literature. The difficulty in synthesizing and isolating the 4-nitro isomer has limited its characterization.[1]
For comparative purposes, the qualitative solubility of the more common isomer, 5-nitro-2-furancarboxaldehyde , is presented below. It is crucial to note that this data is for a different compound and should be used only as a general indicator of the potential behavior of a nitrofurfural compound.
| Compound | Solvent | Solubility |
| 5-Nitro-2-furancarboxaldehyde | Water | Slightly Soluble[2] |
| 5-Nitro-2-furancarboxaldehyde | Petroleum Ether | Soluble[2] |
Experimental Protocol for Solubility Determination
For researchers seeking to determine the solubility of 4-nitro-2-furancarboxaldehyde, a standard and reliable method is the shake-flask method , followed by a suitable analytical technique to quantify the dissolved solute.
Objective: To determine the equilibrium solubility of 4-nitro-2-furancarboxaldehyde in a given solvent at a specific temperature.
Materials:
-
4-nitro-2-furancarboxaldehyde (solute)
-
Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or appropriate material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 4-nitro-2-furancarboxaldehyde to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.
-
Place the sealed container in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.
-
Carefully withdraw a sample of the supernatant using a pipette or syringe.
-
Immediately filter the sample using a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
HPLC Method (Preferred):
-
Develop a validated HPLC method for the quantification of 4-nitro-2-furancarboxaldehyde. This includes selecting an appropriate column, mobile phase, and detection wavelength.
-
Prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Inject the diluted sample and the standard solutions into the HPLC system.
-
Determine the concentration of the dissolved compound in the diluted sample by comparing its peak area to the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) for 4-nitro-2-furancarboxaldehyde in the chosen solvent.
-
Prepare a series of standard solutions and measure their absorbance to create a calibration curve according to the Beer-Lambert Law.
-
Measure the absorbance of the diluted sample and calculate the concentration.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a chemical compound.
Caption: Experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Nitro-2-furancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the electrophilic substitution reactions of 4-nitro-2-furancarboxaldehyde. A comprehensive review of available scientific literature reveals a significant scarcity of experimental data specifically concerning electrophilic substitution on this particular isomer. The vast majority of research focuses on the more readily synthesized 5-nitro-2-furancarboxaldehyde. Consequently, this document provides a theoretical framework for predicting the reactivity of 4-nitro-2-furancarboxaldehyde based on established principles of organic chemistry, alongside a discussion of the synthetic challenges that likely contribute to the limited available data. This guide is intended to inform researchers of the current knowledge gap and to provide a foundation for future investigations into the chemistry of this compound.
Introduction to the Reactivity of Substituted Furans
The furan ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] The heteroatom's lone pair of electrons contributes to the π-system, increasing the ring's nucleophilicity compared to benzene. Electrophilic attack preferentially occurs at the C2 and C5 positions, which are more activated than the C3 and C4 positions.
However, the presence of electron-withdrawing substituents, such as a nitro group (-NO₂) and a carboxaldehyde group (-CHO), significantly deactivates the furan ring towards electrophilic attack. These groups decrease the electron density of the ring through both inductive and resonance effects, making reactions with electrophiles more difficult.
Theoretical Analysis of Electrophilic Substitution on 4-Nitro-2-furancarboxaldehyde
In 4-nitro-2-furancarboxaldehyde, the furan ring is substituted with two potent electron-withdrawing groups. The aldehyde group at position 2 and the nitro group at position 4 exert a strong deactivating effect on the entire ring.
-
Directing Effects: The aldehyde group at C2 primarily directs incoming electrophiles to the C4 and C5 positions. Conversely, the nitro group at C4 directs to the C2 and C5 positions. The only position that is not electronically disfavored by at least one of these deactivating groups through resonance is the C5 position. Therefore, it is theoretically the most likely site for electrophilic substitution, should a reaction occur. The C3 position is strongly deactivated by both adjacent substituents.
-
Reactivity: Due to the presence of two strong deactivating groups, 4-nitro-2-furancarboxaldehyde is expected to be extremely unreactive towards electrophilic substitution. Standard electrophilic aromatic substitution conditions (e.g., for nitration, halogenation, sulfonation, or Friedel-Crafts reactions) are likely to be ineffective or require exceptionally harsh conditions, which in turn could lead to decomposition of the furan ring.
The predicted low reactivity is a primary reason for the lack of published research on these reactions. The synthesis of the starting material, 4-nitro-2-furancarboxaldehyde, is also less straightforward than its 5-nitro isomer, further limiting its investigation.[2]
Potential Electrophilic Substitution Reactions: A Frontier for Research
Given the profound deactivation of the furan ring in 4-nitro-2-furancarboxaldehyde, successful electrophilic substitution would likely require highly reactive electrophiles and carefully optimized conditions. The following sections outline hypothetical approaches and the significant challenges involved.
Halogenation
-
Challenge: The deactivated ring would be resistant to reaction with elemental halogens (e.g., Br₂, Cl₂).
-
Potential Approach: The use of a strong Lewis acid catalyst (e.g., FeCl₃, AlCl₃) would be necessary to polarize the halogen and increase its electrophilicity. Alternatively, more potent halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst might be explored. The expected product would be 5-halo-4-nitro-2-furancarboxaldehyde.
Nitration
-
Challenge: Standard nitrating conditions (HNO₃/H₂SO₄) would likely be too harsh and could lead to oxidative degradation of the furan ring.
-
Potential Approach: Milder nitrating agents, such as acetyl nitrate or nitronium tetrafluoroborate, could potentially effect nitration at the C5 position. Careful control of temperature and reaction time would be critical to prevent decomposition.
Sulfonation
-
Challenge: The use of fuming sulfuric acid would almost certainly lead to decomposition.
-
Potential Approach: A milder sulfonating agent, such as a sulfur trioxide-pyridine complex, might be a viable alternative, although the reactivity would still be expected to be very low.
Friedel-Crafts Acylation and Alkylation
-
Challenge: Friedel-Crafts reactions are notoriously difficult on strongly deactivated aromatic rings. The formation of a complex between the Lewis acid catalyst and the carbonyl oxygen of the aldehyde group would further deactivate the ring and inhibit the reaction.
Experimental Workflow for Investigating Novel Reactions
For researchers interested in exploring the reactivity of 4-nitro-2-furancarboxaldehyde, a systematic approach is necessary. The following diagram illustrates a general workflow for such an investigation.
Data Summary (Hypothetical)
As no experimental data has been found in the literature, the following table is a hypothetical representation of what researchers might aim to collect.
| Electrophilic Substitution | Reagents and Conditions | Expected Major Product | Predicted Yield |
| Bromination | Br₂, FeBr₃, CCl₄, 0 °C to rt | 5-Bromo-4-nitro-2-furancarboxaldehyde | Very Low (<10%) |
| Nitration | Acetyl nitrate, Ac₂O, -10 °C | 4,5-Dinitro-2-furancarboxaldehyde | Very Low (<5%) |
| Sulfonation | SO₃-Pyridine complex, 100 °C | 5-Sulfo-4-nitro-2-furancarboxaldehyde | Extremely Low / No Reaction |
Note: The yields presented in this table are purely speculative and intended to illustrate the expected difficulty of these reactions.
Conclusion and Future Outlook
The electrophilic substitution chemistry of 4-nitro-2-furancarboxaldehyde remains a largely unexplored area of research. The strong deactivating effects of the nitro and aldehyde substituents present a significant synthetic challenge. However, for drug development professionals and medicinal chemists, overcoming these challenges could lead to the synthesis of novel furan-based scaffolds with unique electronic and biological properties. Future research in this area will depend on the development of highly potent electrophilic reagents and reaction conditions that are compatible with the sensitive furan nucleus. A thorough investigation into the reactivity of this molecule would be a valuable contribution to the field of heterocyclic chemistry.
References
4-Nitro-2-furancarboxaldehyde in Medicinal Chemistry: A Technical Guide to Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Nitro-2-furancarboxaldehyde is a nitroaromatic compound with a furan scaffold, a class of molecules that has garnered significant interest in medicinal chemistry. While its isomer, 5-nitro-2-furancarboxaldehyde, is a well-studied precursor to numerous therapeutic agents, the 4-nitro isomer remains largely unexplored. This is primarily due to synthetic challenges that favor the formation of the 5-nitro derivative during electrophilic nitration of 2-furancarboxaldehyde.[1] This technical guide provides a comprehensive overview of the potential applications of 4-nitro-2-furancarboxaldehyde in medicinal chemistry, drawing insights from the extensive research on its 5-nitro counterpart and the broader class of nitrofurans. The document covers synthetic considerations, potential therapeutic applications, and proposed mechanisms of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate further research and development in this promising area. A recent patent application for a process to synthesize 4-nitro-2-furancarboxaldehyde from furfural suggests a growing interest in overcoming these synthetic hurdles.[2]
Synthetic Challenges and Opportunities
The primary obstacle in the widespread investigation of 4-nitro-2-furancarboxaldehyde is the regioselectivity of the nitration of 2-furancarboxaldehyde. The furan ring is activated towards electrophilic substitution at the C5 position.[1] The presence of the deactivating aldehyde group at C2 directs incoming electrophiles to the C4 and C5 positions, but the inherent reactivity of the furan ring strongly favors substitution at the C5 position.[1] Standard nitration procedures, therefore, yield 5-nitro-2-furancarboxaldehyde as the major product, making the isolation of the 4-nitro isomer challenging and limiting its availability for research.[1][3]
Recent developments, such as a patent application for a specific synthesis process from furfural, may provide a more viable route to obtaining 4-nitro-2-furancarboxaldehyde, thereby opening avenues for its exploration as a lead compound in drug discovery.[2]
Potential Therapeutic Applications
Based on the well-documented biological activities of 5-nitrofuran derivatives, 4-nitro-2-furancarboxaldehyde holds potential in several therapeutic areas.
Antimicrobial Activity
Nitrofurans are a known class of antimicrobial agents.[4] Derivatives of 5-nitro-2-furaldehyde have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[5][6]
-
Mechanism of Action: Nitroaromatic compounds are prodrugs that are activated by cellular nitroreductases within microbial cells. This reduction leads to the formation of toxic radicals and reactive oxygen species, which can damage microbial DNA and other macromolecules, leading to cell death.
The general workflow for the synthesis and evaluation of antimicrobial nitrofuran derivatives is depicted below.
Caption: General workflow for the synthesis and antimicrobial evaluation of nitrofuran derivatives.
A series of carbamothioyl-furan-2-carboxamide derivatives, some possessing a nitro group, have been synthesized and shown to have significant antibacterial and antifungal activity.[7]
Table 1: Antimicrobial Activity of Selected Carbamothioyl-Furan-2-Carboxamide Derivatives
| Compound | Bacterial Inhibition Zone (mm) | Fungal Inhibition Zone (mm) |
| 4a (o-nitro) | 12 - 15 | 11 - 14 |
| 4b (m-nitro) | 10 - 13 | 10 - 12 |
| 4c (p-nitro) | 9 - 12 | 9 - 11 |
| Gentamicin (Std.) | 18 - 22 | - |
| Data summarized from a study on carbamothioyl-furan-2-carboxamide derivatives, which did not specify the furan substitution pattern.[7] |
Anticancer Activity
Recent studies have highlighted the anticancer potential of nitrofuran derivatives.[8] Nifuroxazide, a 5-nitrofuran derivative, has been repurposed for cancer treatment due to its STAT3-inhibitory activity.[9] The presence of a nitro group on a phenyl ring attached to a furan core has also been shown to exhibit promising anticancer potential.[7]
-
Potential Mechanism of Action: The anticancer activity of some nitrofurans is linked to the induction of apoptosis through the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.
References
- 1. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]
- 2. ihbt.res.in [ihbt.res.in]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]
- 7. In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Synthesis of Novel Chalcones via Claisen-Schmidt Condensation using 4-Nitro-2-Furancarboxaldehyde
Introduction
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, represent a critical class of intermediates in flavonoid biosynthesis and are scaffolds of significant interest in medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, are well-documented.[1][2] The incorporation of heterocyclic rings, such as furan, and electron-withdrawing groups, like the nitro moiety, into the chalcone structure can significantly modulate its pharmacological profile.[3][4] The nitro group, in particular, is known to enhance the biological potency of many compounds.[3]
This document outlines the application of the Claisen-Schmidt condensation for the synthesis of novel chalcones derived from 4-nitro-2-furancarboxaldehyde. This base-catalyzed reaction provides a straightforward and efficient method for coupling the furan aldehyde with various substituted acetophenones to generate a library of compounds for drug discovery and development.[5][6] The resulting (E)-1-(aryl)-3-(4-nitro-2-furyl)prop-2-en-1-one derivatives are valuable candidates for screening as novel therapeutic agents, particularly in the fields of infectious diseases and inflammation.[3][7]
Mechanism of Action and Potential Applications
The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes.[1] Nitro-substituted chalcones have shown potent antibacterial and antifungal activities.[5][7] Furthermore, they have been investigated as anti-inflammatory agents, with a proposed mechanism involving the inhibition of key inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).[3] The compounds synthesized using this protocol can be further evaluated in various biological assays to explore their therapeutic potential.
Diagrams and Visualizations
Caption: General mechanism of the base-catalyzed Claisen-Schmidt condensation.
Caption: Experimental workflow for chalcone synthesis and purification.
Caption: Logical workflow for the biological evaluation of synthesized chalcones.
Experimental Protocols
Objective: To synthesize (E)-1-(aryl)-3-(4-nitro-2-furyl)prop-2-en-1-one derivatives via a base-catalyzed Claisen-Schmidt condensation.
Note: 5-Nitro-2-furaldehyde has been reported to be unstable in strongly alkaline solutions, potentially undergoing ring-opening.[8] While this protocol uses the 4-nitro isomer, similar instability may occur. Careful control of base concentration and temperature is recommended.
Materials:
-
4-Nitro-2-furancarboxaldehyde
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized water
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography and recrystallization (e.g., ethyl acetate, hexane, ethanol)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Melting point apparatus
-
Spectroscopic instruments (FT-IR, NMR, MS)
General Synthetic Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount (e.g., 10 mmol) of 4-nitro-2-furancarboxaldehyde and the selected substituted acetophenone in ethanol (30-50 mL).
-
Catalyst Addition: Cool the flask in an ice bath. Separately, prepare a 20-40% aqueous solution of KOH or NaOH.[5][9] Add the alkaline solution dropwise to the stirred ethanolic solution of reactants over 15-20 minutes, ensuring the temperature remains below 10 °C.[2]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). Reaction times may vary from 4 to 24 hours, often indicated by the formation of a precipitate.[2][9]
-
Product Isolation (Work-up): Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing crushed ice and cold water (approx. 200 mL).
-
Stir the mixture for 15-30 minutes. If a precipitate forms, it can be collected by vacuum filtration.
-
If the product remains dissolved, slowly acidify the solution with dilute HCl until it is neutral or slightly acidic (pH ~6-7). This will precipitate the chalcone product.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification is achieved by recrystallization from a suitable solvent, typically ethanol.[9]
-
Characterization: The final product should be characterized to confirm its identity and purity. This includes determining its melting point and acquiring spectroscopic data (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Data Presentation
The following tables summarize representative data for Claisen-Schmidt condensations involving furan and nitro-aromatic aldehydes, which can serve as a benchmark for reactions with 4-nitro-2-furancarboxaldehyde.
Table 1: Reactants and Catalysts
| Aldehyde | Ketone | Catalyst | Solvent | Reference |
|---|---|---|---|---|
| Substituted Benzaldehydes | p-Nitroacetophenone | NaOH (aq) | Ethanol | [5] |
| 4-Nitrobenzaldehyde | 4-Methoxyacetophenone | NaOH (aq) | Ethanol/Water | [10] |
| 5-(Aryl)furan-2-carbaldehyde | Substituted Triazole Ketones | KOH (aq) | Ethanol | [9] |
| Benzaldehyde | Acetophenone | NaOH (aq) | Ethanol |[6] |
Table 2: Representative Reaction Conditions and Yields
| Aldehyde Reactant | Ketone Reactant | Catalyst Conc. | Time (h) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde) | 1-(4-chlorophenyl)-...-triazol-4-yl)ethan-1-one | 20% KOH | ~12 | RT | 72 | [9] |
| 4-Nitrobenzaldehyde | 4-Hydroxyacetophenone | 50% KOH | N/A | RT | 93-97 | [2] |
| Benzaldehyde | p-Nitroacetophenone | 40% NaOH | 4-5 | RT | High | [5] |
| 4-Nitrobenzaldehyde | Acetophenone | 1:2 molar ratio | 3 | RT | 97 |[11] |
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. scispace.com [scispace.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Chalcones from 4-Nitro-2-Furancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chalcones derived from 4-nitro-2-furancarboxaldehyde. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial and anti-inflammatory agents.
Application Notes
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of organic compounds belonging to the flavonoid family that exhibit a wide range of biological activities.[1][2] The presence of an α,β-unsaturated ketone moiety is a key structural feature responsible for their pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The incorporation of a 4-nitro-2-furyl moiety into the chalcone scaffold is a promising strategy for the development of novel therapeutic agents, as nitro-substituted compounds and furan-containing heterocycles have demonstrated potent biological activities.[1][4][5]
The primary application of chalcones synthesized from 4-nitro-2-furancarboxaldehyde lies in the field of antimicrobial drug discovery. These compounds have shown promising activity against a range of bacterial and fungal strains.[1][5][6] The mechanism of action is often attributed to the reactive α,β-unsaturated ketone system, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in enzymes and proteins, thereby disrupting cellular function.
Key Applications:
-
Antimicrobial Agents: Development of new antibiotics and antifungals to combat drug-resistant pathogens.[1][5]
-
Anti-inflammatory Agents: Exploration of their potential to modulate inflammatory pathways.
-
Cancer Research: Investigation of their cytotoxic effects on various cancer cell lines.[1]
-
Synthetic Intermediates: Utilization as precursors for the synthesis of other heterocyclic compounds with therapeutic potential, such as pyrazolines.[1]
Experimental Protocols
The synthesis of chalcones from 4-nitro-2-furancarboxaldehyde is typically achieved via the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde (4-nitro-2-furancarboxaldehyde) with a substituted acetophenone.[1][7]
Reaction Scheme:
Caption: General reaction scheme for the synthesis of chalcones.
Materials and Equipment:
-
4-Nitro-2-furancarboxaldehyde
-
Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Distilled water
-
Magnetic stirrer with hotplate
-
Round bottom flasks
-
Beakers, Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
General Synthesis Protocol:
-
Preparation of Reactant Solution: In a round bottom flask, dissolve the substituted acetophenone (10 mmol) in ethanol (20-30 mL).
-
Addition of Catalyst: To the stirred solution, add a 40% aqueous solution of sodium hydroxide (or potassium hydroxide) dropwise until the solution becomes basic (pH 9-11). Continue stirring at room temperature for 15-20 minutes.
-
Addition of Aldehyde: Slowly add a solution of 4-nitro-2-furancarboxaldehyde (10 mmol) in ethanol (15-20 mL) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3). The reaction is typically complete within 12-24 hours.[1]
-
Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute glacial acetic acid. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Workflow:
Caption: Workflow for the synthesis and characterization of chalcones.
Data Presentation
The following tables summarize typical quantitative data for chalcones derived from furan-based aldehydes, which are analogous to those from 4-nitro-2-furancarboxaldehyde.
Table 1: Physicochemical and Yield Data for Synthesized Chalcones.
| Compound ID | Substituted Acetophenone | Molecular Formula | Yield (%) | Melting Point (°C) |
| 1a | Acetophenone | C₁₃H₉NO₄ | 85-95 | 150-152 |
| 1b | 4-Methoxyacetophenone | C₁₄H₁₁NO₅ | 80-90 | 164-166[1] |
| 1c | 4-Chloroacetophenone | C₁₃H₈ClNO₄ | 82-92 | 178-180 |
| 1d | 4-Methylacetophenone | C₁₄H₁₁NO₄ | 88-96 | 160-162 |
Table 2: Spectral Characterization Data.
| Compound ID | FT-IR (cm⁻¹) ν C=O | ¹H-NMR (δ, ppm) α-H (d) | ¹H-NMR (δ, ppm) β-H (d) | Mass Spec (m/z) [M]⁺ |
| 1a | ~1650 | ~7.55 | ~7.75 | 231.05 |
| 1b | ~1648[1] | ~7.54[1] | ~7.73[1] | 261.06 |
| 1c | ~1655 | ~7.58 | ~7.78 | 265.01 |
| 1d | ~1652 | ~7.53 | ~7.72 | 245.07 |
Table 3: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL).
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| 1a | 16-32 | 8-16 | 32-64 | 16-32 |
| 1b | 8-16 | 4-8 | 16-32 | 8-16 |
| 1c | 4-8 | 2-4 | 8-16 | 4-8 |
| 1d | 16-32 | 8-16 | 32-64 | 16-32 |
| Ciprofloxacin | 0.5-2 | 0.25-1 | 0.125-0.5 | N/A |
| Fluconazole | N/A | N/A | N/A | 1-4 |
Note: The data in the tables are representative values based on analogous furan-containing chalcones and may vary depending on the specific substituents and experimental conditions.[1][5]
Signaling Pathway Visualization
While the precise signaling pathways affected by chalcones from 4-nitro-2-furancarboxaldehyde are a subject of ongoing research, a general proposed mechanism for the anti-inflammatory activity of chalcones involves the inhibition of the NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative | Journal of Science & Technology [jst.org.in]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. eijppr.com [eijppr.com]
Application of 4-Nitro-2-Furancarboxaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-2-furancarboxaldehyde is a furan derivative containing a reactive aldehyde group and an electron-withdrawing nitro group. While its isomer, 5-nitro-2-furancarboxaldehyde (nitrofurfural), is a well-established precursor in the synthesis of nitrofuran antibiotics, the application of the 4-nitro isomer is less documented. The nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro product, making 4-nitro-2-furancarboxaldehyde a less common starting material.[1][2] However, its chemical structure suggests significant potential as a building block for various heterocyclic systems, particularly those with demonstrated pharmacological activities. The presence of the nitro group can confer potent antimicrobial properties to the resulting molecules.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis of pyrazole and thiazole derivatives from 4-nitro-2-furancarboxaldehyde. These protocols are based on established synthetic methodologies for analogous nitrofuran compounds and serve as a guide for researchers exploring the synthetic utility of this specific isomer.
Application Notes
The aldehyde functionality of 4-nitro-2-furancarboxaldehyde is a versatile handle for the construction of diverse heterocyclic rings. Two prominent examples are the synthesis of pyrazoles via condensation reactions and thiazoles through the Hantzsch synthesis.
-
Pyrazole Derivatives: Pyrazoles are a class of five-membered heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6][7] The synthesis of pyrazole derivatives from 4-nitro-2-furancarboxaldehyde can be achieved through a Knoevenagel condensation with an active methylene compound, followed by cyclization with a hydrazine derivative. The resulting compounds, incorporating the 4-nitrofuran moiety, are promising candidates for antimicrobial drug discovery.[8][9]
-
Thiazole Derivatives: Thiazole-containing compounds are another important class of pharmacologically active agents, with applications as antimicrobial and anticancer drugs.[10][11][12] The Hantzsch thiazole synthesis offers a direct route to 2-aminothiazole derivatives.[13][14][15] By reacting an α-haloketone derived from 4-nitro-2-furancarboxaldehyde with a thiourea, it is possible to construct a thiazole ring bearing the nitrofuran substituent. The nitro group on the furan ring is suggested to be a key chemical feature responsible for the antibacterial activity of nitrothiazole derivatives.[3]
The synthesized compounds can be screened for their biological activities, particularly as antimicrobial agents against a panel of pathogenic bacteria and fungi. The quantitative data from such screenings, typically presented as Minimum Inhibitory Concentration (MIC) values, are crucial for structure-activity relationship (SAR) studies and the further development of lead compounds.
Quantitative Data Summary
The following tables summarize the antimicrobial activity of pyrazole and thiazole derivatives containing nitrofuran or nitro-aromatic moieties, as reported in the literature. This data provides a benchmark for the expected potency of compounds synthesized from 4-nitro-2-furancarboxaldehyde.
Table 1: Antimicrobial Activity of Functionalized Pyrazole Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Hydrazones of 1-phenyl-4-pyrazolecarbaldehydes with a 5-(4-nitrophenyl)furanyl fragment | S. aureus ATCC 25923 | Not specified, but showed pronounced effect | [8] |
| E. coli ATCC 25922 | Not specified, but showed pronounced effect | [8] | |
| C. albicans ATCC 885-653 | Not specified, but showed pronounced effect | [8] | |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive and Gram-negative bacteria | 62.5–125 | [6] |
| Fungi | 2.9–7.8 | [6] | |
| Nitro pyrazole based thiazole derivatives | S. pyogenes, S. aureus | Not specified, but showed remarkable activity | [7] |
| P. aeruginosa, E. coli | Not specified, but showed remarkable activity | [7] | |
| A. niger, A. clavatus, C. albicans | Not specified, but showed remarkable activity | [7] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Test Organism | MIC (µM) | Reference |
| Substituted 2-oxo-1-(thiazol-2-ylamino)-1,2-dihydropyridine-3-carbonitrile | Bacteria | 46.9 - 93.7 µg/mL | [10] |
| Fungi | 5.8 - 7.8 µg/mL | [10] | |
| Thiazole-based Schiff base compounds | E. coli | - (Inhibition zone: 14.40 ± 0.04 mm) | [10] |
| S. aureus | - (Inhibition zone: 15.00 ± 0.01 mm) | [10] | |
| 2,4-disubstituted thiazole derivatives | Not specified | - (Inferred significant activity from the text) | [4] |
Experimental Protocols
The following are detailed protocols for the synthesis of pyrazole and thiazole derivatives from 4-nitro-2-furancarboxaldehyde.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol involves a two-step process: a Knoevenagel condensation followed by a cyclization reaction.
Step 1: Knoevenagel Condensation to form α,β-Unsaturated Ketone
Materials:
-
4-nitro-2-furancarboxaldehyde
-
A suitable ketone with an α-methylene group (e.g., acetophenone)
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-2-furancarboxaldehyde (1 equivalent) and the active methylene ketone (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product, the α,β-unsaturated ketone (a chalcone analogue), is collected by filtration.
-
Wash the solid with cold ethanol and dry it under vacuum.
Step 2: Cyclization to form Pyrazole Derivative
Materials:
-
α,β-Unsaturated ketone from Step 1
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, suspend the α,β-unsaturated ketone (1 equivalent) in glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1.1 equivalents) to the suspension.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8-10 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid pyrazole derivative is collected by filtration.
-
Wash the product with water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.
Protocol 2: Hantzsch Synthesis of 2-Amino-4-(4-nitro-2-furyl)thiazole
This protocol describes a one-pot synthesis of a thiazole derivative.
Note: This protocol requires the prior synthesis of an α-haloketone from 4-nitro-2-furancarboxaldehyde. This can be achieved by first converting the aldehyde to a methyl ketone via reactions such as Grignard addition followed by oxidation, and then performing α-halogenation.
Materials:
-
α-Halo-4'-nitro-2'-acetylfuran (derived from 4-nitro-2-furancarboxaldehyde)
-
Thiourea
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve the α-halo-4'-nitro-2'-acetylfuran (1 equivalent) in ethanol in a round-bottom flask.
-
Add thiourea (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours.[15]
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate solution) to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the product with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the purified 2-amino-4-(4-nitro-2-furyl)thiazole.
Conclusion
4-Nitro-2-furancarboxaldehyde, while less common than its 5-nitro isomer, represents a valuable starting material for the synthesis of novel heterocyclic compounds. The protocols outlined above for the synthesis of pyrazole and thiazole derivatives provide a foundation for exploring the chemical space around this scaffold. The resulting compounds, bearing the 4-nitrofuran moiety, are of significant interest to drug development professionals due to their potential as antimicrobial agents. Further investigation into the synthesis and biological evaluation of derivatives of 4-nitro-2-furancarboxaldehyde is warranted to unlock their full therapeutic potential.
References
- 1. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meddocsonline.org [meddocsonline.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Antimicrobial Potential of 4-Nitro-2-furancarboxaldehyde Hydrazones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones derived from nitro-substituted furans are a class of compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. Notably, nitrofurazone, a hydrazone of 5-nitro-2-furaldehyde, is a well-known antibacterial agent. This document provides detailed application notes and protocols for the synthesis of hydrazones from 4-nitro-2-furancarboxaldehyde and an overview of their potential applications, particularly as antimicrobial agents.
Due to a greater abundance of published data for the isomeric 5-nitro-2-furaldehyde hydrazones, this document will leverage this information as a comparative framework to anticipate the properties and biological activities of the corresponding 4-nitro derivatives. The synthetic protocols provided are generalized and can be adapted for 4-nitro-2-furancarboxaldehyde based on established chemical principles.
Applications
Hydrazones of nitrofurans are primarily investigated for their potential as antimicrobial agents. Their broad-spectrum activity makes them attractive candidates for the development of new drugs to combat drug-resistant pathogens.
-
Antibacterial Agents: These compounds have shown potent activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reduction of the nitro group by bacterial nitroreductases, leading to the formation of reactive intermediates that can damage bacterial DNA, ribosomes, and other cellular components.[1][2] This multi-targeted approach may contribute to a lower incidence of bacterial resistance.[1]
-
Antifungal Agents: Several studies have reported the antifungal activity of furan-based hydrazones against various fungal strains, including clinically relevant species like Candida albicans.[3][4]
-
Antitubercular Agents: The structural similarity to known antitubercular drugs like isoniazid has prompted investigations into the antimycobacterial potential of these hydrazones.[5]
-
Antiprotozoal Agents: Nifurtimox, a nitrofuran hydrazone, is used in the treatment of Chagas disease, highlighting the potential of this class of compounds against parasitic infections.[6]
Data Presentation
The following tables summarize representative quantitative data for hydrazones derived from the closely related 5-nitro-2-furaldehyde . This data is presented to provide an expected range of physicochemical properties and biological activities for the analogous 4-nitro-2-furancarboxaldehyde derivatives.
Table 1: Physicochemical Properties of Representative 5-Nitro-2-furaldehyde Hydrazones
| Hydrazine Derivative Used for Synthesis | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |
| Semicarbazide | C₆H₆N₄O₄ | 198.14 | 242-244 | [7] |
| 2-Hydroxyethylhydrazine | C₇H₉N₃O₄ | 199.16 | Not Reported | [8] |
| (4-Nitrophenyl)hydrazine | C₁₀H₆N₄O₆ | 278.18 | Not Reported | [9] |
| p-Tosylhydrazide | C₁₂H₁₁N₃O₅S | 309.30 | Not Reported | [10] |
Table 2: In Vitro Antimicrobial Activity of Representative 5-Nitro-2-furaldehyde Hydrazones (MIC in µg/mL)
| Compound/Hydrazone Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| Nitrofurazone (Semicarbazide derivative) | 0.002 - 7.81 | 0.002 - 1.95 | >125 | >125 | [6] |
| Hydrazide-hydrazone 38 | <1 | <1 | - | - | [6] |
| Hydrazide-hydrazone 45 | <1 | <1 | - | - | [6] |
| Aminoacethydrazone derivatives | Active | Active | Active | Active | [11] |
Experimental Protocols
General Protocol for the Synthesis of 4-Nitro-2-furancarboxaldehyde Hydrazones
This protocol is a generalized procedure based on common methods for hydrazone synthesis.[6] Optimization of reaction conditions may be necessary for specific hydrazine derivatives.
Materials:
-
4-Nitro-2-furancarboxaldehyde
-
Hydrazine derivative (e.g., isoniazid, aminoguanidine hydrochloride, substituted phenylhydrazine)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of the desired hydrazine derivative in a suitable volume of absolute ethanol.
-
To this solution, add a slight molar excess (1.1 equivalents) of 4-nitro-2-furancarboxaldehyde.
-
If required, add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the hydrazone product should form.
-
If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified hydrazone product in a vacuum oven or desiccator.
-
Characterize the final product using appropriate analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Reaction Scheme for the Synthesis of 4-Nitro-2-furancarboxaldehyde Hydrazones
Caption: General reaction for the synthesis of hydrazones.
Experimental Workflow for Synthesis and Characterization
Caption: Workflow for hydrazone synthesis and analysis.
Proposed Antimicrobial Signaling Pathway of Nitrofurans
References
- 1. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ldh.la.gov [ldh.la.gov]
- 4. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Nitro-2-furaldehyde semicarbazone = 97.0 HPLC 59-87-0 [sigmaaldrich.com]
- 8. 5-Nitro-2-furaldehyde N'-(2-hydroxyethyl)hydrazone | C7H9N3O4 | CID 9561686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Furancarboxaldehyde, 5-nitro-, ((5-nitro-2-furanyl)methylene)hydrazone | C10H6N4O6 | CID 6897752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4-Amino-2-furancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan-containing compounds are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of an amino group to the furan ring can further modulate the pharmacological profile of these molecules, making aminofuran derivatives valuable intermediates in drug discovery and development. This document provides detailed application notes and protocols for the preparation of 4-amino-2-furancarboxaldehyde, a key building block for the synthesis of novel therapeutic agents.
Due to the regioselectivity challenges associated with the direct nitration of 2-furancarboxaldehyde, which predominantly yields the 5-nitro isomer, this guide focuses on a more viable synthetic strategy.[4][5] The protocols outlined below are based on established methodologies for the synthesis of substituted aminofurans and the reduction of related nitroaromatic compounds.
Strategic Approach to Synthesis
The synthesis of 4-amino-2-furancarboxaldehyde is best approached through a multi-step sequence that avoids the direct nitration of 2-furancarboxaldehyde. A plausible and more regioselective route involves the construction of the furan ring with the amino functionality or a precursor already in place at the 4-position.
A logical workflow for this synthesis is depicted below:
Caption: A logical workflow for the synthesis of 4-amino-2-furancarboxaldehyde.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of substituted aminofurans and related compounds. Researchers should optimize these conditions based on their specific laboratory setup and available reagents.
Protocol 1: Synthesis of a Protected 4-Aminofuran Intermediate
This protocol is based on the general principle of constructing the furan ring from acyclic precursors.
Materials:
-
A suitable β-ketoester
-
An α-haloketone
-
Ammonia or a protected amine source (e.g., benzylamine)
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the β-ketoester and the α-haloketone in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add the base portion-wise to the stirred solution at room temperature.
-
Add the ammonia or protected amine source to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the protected 4-aminofuran derivative.
Protocol 2: Formylation of the Protected 4-Aminofuran
The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.
Materials:
-
Protected 4-aminofuran from Protocol 1
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Sodium acetate solution
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool a solution of DMF in anhydrous DCE to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the protected 4-aminofuran in anhydrous DCE dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium acetate solution.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography to yield the protected 4-amino-2-furancarboxaldehyde.
Protocol 3: Deprotection to Yield 4-Amino-2-furancarboxaldehyde
The choice of deprotection method will depend on the protecting group used in Protocol 1. For a benzyl protecting group, catalytic hydrogenation is effective.
Materials:
-
Protected 4-amino-2-furancarboxaldehyde from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas supply
-
Standard hydrogenation apparatus
Procedure:
-
Dissolve the protected 4-amino-2-furancarboxaldehyde in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-amino-2-furancarboxaldehyde.
-
If necessary, purify the product by recrystallization or column chromatography.
Alternative Approach: Reduction of 4-Nitro-2-furancarboxaldehyde
While the synthesis of 4-nitro-2-furancarboxaldehyde is challenging, if the compound is obtained, its reduction to the corresponding amine can be achieved through various methods. Catalytic hydrogenation is a common and effective method for the reduction of aromatic nitro groups while preserving an aldehyde functionality.
Caption: General workflow for the catalytic hydrogenation of 4-nitro-2-furancarboxaldehyde.
Protocol 4: Catalytic Hydrogenation of 4-Nitro-2-furancarboxaldehyde
Materials:
-
4-Nitro-2-furancarboxaldehyde
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas
-
Standard hydrogenation apparatus
Procedure:
-
In a hydrogenation vessel, dissolve 4-nitro-2-furancarboxaldehyde in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Seal the vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC analysis.
-
Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-furancarboxaldehyde.
-
Purify the product by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected outcomes for the reduction of nitroaromatic aldehydes based on literature for analogous compounds. Actual yields and spectroscopic data for 4-amino-2-furancarboxaldehyde should be determined experimentally.
| Method | Catalyst/Reagent | Solvent | Typical Yield (%) | Notes |
| Catalytic Hydrogenation | Pd/C | Ethanol | >90 | Generally clean and high-yielding. |
| Catalytic Hydrogenation | Raney Ni | Methanol | 85-95 | Effective, but may require higher pressures. |
| Chemical Reduction | Fe/HCl | Ethanol/Water | 70-90 | Classical method, requires workup to remove iron salts. |
| Chemical Reduction | SnCl₂·2H₂O | Ethyl Acetate | 80-95 | Mild conditions, good for substrates with other reducible groups. |
Applications in Drug Development
Derivatives of aminofurans have shown promise in a variety of therapeutic areas. The amino group provides a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening.
-
Antimicrobial Agents: The furan nucleus is a key component of many antimicrobial drugs.[1] The introduction of an amino group at the 4-position can be explored for the development of new antibacterial and antifungal agents. The mechanism of action of many nitrofurans involves the enzymatic reduction of the nitro group within the microbial cell to generate reactive nitrogen species.[6][7][8] The corresponding amino derivatives can serve as important metabolites for study or as scaffolds for new compounds that may interact with different biological targets.
-
Anti-inflammatory and Analgesic Agents: Furan derivatives have been investigated for their anti-inflammatory and analgesic properties.[2][3] The 4-amino-2-furancarboxaldehyde scaffold can be used to synthesize novel compounds for screening in inflammation and pain assays.
-
Anticancer Agents: Certain furan-containing molecules have demonstrated cytotoxic activity against cancer cell lines. The aminofuran scaffold can be elaborated to create compounds that interfere with various cancer-related signaling pathways.
The general mechanism of action for many nitrofuran drugs involves a reductive activation pathway, which is a key concept in their therapeutic effect.
Caption: Simplified signaling pathway for the activation of nitrofuran prodrugs.
Conclusion
While the direct synthesis of 4-nitro-2-furancarboxaldehyde presents significant challenges, the preparation of its reduced form, 4-amino-2-furancarboxaldehyde, is achievable through strategic synthetic design. The protocols and application notes provided herein offer a comprehensive guide for researchers in the fields of medicinal chemistry and drug development to access this valuable building block. The exploration of derivatives of 4-amino-2-furancarboxaldehyde holds promise for the discovery of new therapeutic agents with a range of pharmacological activities.
References
- 1. biojournals.us [biojournals.us]
- 2. Pharmacological activity of furan derivatives [wisdomlib.org]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]
- 4. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Mannich Bases Derived from 4-Nitro-2-Furancarboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Mannich bases from 4-nitro-2-furancarboxaldehyde, along with protocols for their evaluation as potential antimicrobial and cytotoxic agents. The information is curated for professionals in drug discovery and development.
Introduction
Mannich bases are pharmacologically significant molecules synthesized through the aminoalkylation of a substrate containing an active hydrogen atom with an aldehyde and a primary or secondary amine.[1] The introduction of a 4-nitrofuran moiety into a Mannich base structure is of particular interest due to the known broad-spectrum antimicrobial properties of nitrofurans.[2] The nitro group in these compounds can be enzymatically reduced within microbial cells to generate reactive intermediates that damage cellular macromolecules, including DNA, leading to cell death.[3][4] This multi-targeted mechanism of action is thought to contribute to a lower incidence of microbial resistance.[3]
This document outlines two potential synthetic pathways for the preparation of Mannich bases from 4-nitro-2-furancarboxaldehyde: a two-step synthesis via a Schiff base intermediate and a one-pot synthesis. It also provides protocols for assessing their biological activity and summarizes available data from structurally related compounds.
Data Presentation
While specific quantitative data for Mannich bases derived directly from 4-nitro-2-furancarboxaldehyde is limited in the current literature, the following tables summarize the biological activities of analogous nitrofuran-containing Mannich bases and other relevant compounds to provide a baseline for expected efficacy.
Table 1: Antimicrobial Activity of Structurally Related Nitrofuran Derivatives and Mannich Bases
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| 5-Nitrofuran-isatin hybrid (Mannich base) | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 | [2] |
| Nitrothiazole Mannich base | Mycobacterium tuberculosis | <0.17 - 21.4 | [5] |
| Pyrazolo-benzimidazole Mannich base | Staphylococcus aureus ATCC 25923 | 150 | [6] |
| Pyrazolo-benzimidazole Mannich base | Escherichia coli ATCC 25922 | >310 | [6] |
| Piperazine-containing Mannich base | Candida parapsilosis | 0.49 - 0.98 | [7] |
MIC: Minimum Inhibitory Concentration
Table 2: Cytotoxic Activity of Structurally Related Nitrofuran Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-isatin hybrid | Human colon cancer (HCT 116) | 1.62 - 8.8 | [2] |
| Nitrofuran derivative | Human lung carcinoma (A549) | >250 | [8] |
| Nitrofuran derivative | Human lung fibroblast (MRC-5) | >250 | [8] |
IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed experimental protocols adapted from the synthesis of structurally similar compounds. Researchers should optimize these protocols for their specific substrates and reagents.
Protocol 1: Two-Step Synthesis of Mannich Bases via Schiff Base Intermediate
This protocol is adapted from the synthesis of Mannich bases from 5-nitro-2-furfurylideneamino-1,2,4-triazoles.
Step 1: Synthesis of Schiff Base (Imines) from 4-Nitro-2-Furancarboxaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-2-furancarboxaldehyde (1 equivalent) in a suitable solvent such as absolute ethanol.
-
Addition of Amine: To this solution, add an equimolar amount of the desired primary amine (e.g., a substituted aniline or a heterocyclic amine).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient).
-
Characterization: Characterize the purified Schiff base using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Step 2: Synthesis of the Mannich Base from the Schiff Base
-
Reaction Setup: Dissolve the synthesized Schiff base (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Reagents: To this solution, add an equimolar amount of a secondary amine (e.g., morpholine, piperidine) and an excess of aqueous formaldehyde solution (37%).
-
Reaction: Stir the reaction mixture at room temperature for 24 hours or gently reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After the reaction is complete, cool the mixture. The Mannich base may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
Characterization: Confirm the structure of the final Mannich base using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of Mannich Bases
This protocol is a general method adapted from the synthesis of various Mannich bases.
-
Reaction Setup: In a round-bottom flask, combine the compound with an active hydrogen (e.g., a ketone, an amide, or a substituted phenol) (1 equivalent), 4-nitro-2-furancarboxaldehyde (1 equivalent), and a primary or secondary amine (1.1 equivalents).
-
Solvent: Add a suitable solvent, such as ethanol or methanol. In some cases, the reaction can be performed under solvent-free conditions.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for 6-24 hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, filter the solid, wash it with a small amount of cold solvent, and dry. If no solid forms, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Characterize the purified Mannich base by spectroscopic techniques (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its structure.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows and the proposed mechanism of action for the synthesized Mannich bases.
Caption: Synthetic routes to Mannich bases from 4-nitro-2-furancarboxaldehyde.
Caption: Proposed antimicrobial mechanism of action for nitrofuran Mannich bases.
References
- 1. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Nitrofurazone? [synapse.patsnap.com]
- 5. Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Continuous Flow Synthesis of Nitrofuran Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the continuous flow synthesis of several key nitrofuran pharmaceuticals. The methodologies described leverage the inherent safety and efficiency of flow chemistry to address the challenges associated with traditional batch production of this class of compounds, particularly the hazardous nature of nitration reactions. The primary focus is on a recently developed, highly automated platform that utilizes the in situ generation of acetyl nitrate for the safe and efficient nitration of furfural, a key bio-based starting material.[1][2][3][4][5]
Introduction
Nitrofuran pharmaceuticals, such as nitrofurantoin, furazolidone, and nifurtimox, are a class of antimicrobial agents widely used in medicine. Their synthesis traditionally involves the nitration of furan derivatives, a process that is often hazardous due to the use of strong acids and the exothermic nature of the reaction, which can lead to poor reproducibility and low yields.[1][5] Continuous flow chemistry offers a compelling solution to these challenges by providing superior control over reaction parameters, enhancing safety through the use of small reactor volumes, and enabling the integration of multiple reaction and purification steps into a seamless process.[3]
A significant advancement in this area is the development of a continuous flow platform that generates the mild nitrating agent, acetyl nitrate, in situ.[1][4] This approach avoids the need to handle and store the potentially explosive acetyl nitrate, representing a major improvement in process safety.[1][4] This integrated and automated system allows for the rapid and high-yield synthesis of nitrofurfural, the common precursor to a range of nitrofuran drugs.[1][2]
Experimental Workflows and Logical Relationships
The continuous flow synthesis of nitrofuran pharmaceuticals can be conceptually broken down into three main stages: in situ generation of the nitrating agent, nitration of the furan substrate, and subsequent derivatization to the final active pharmaceutical ingredient (API). The following diagrams illustrate the logical flow of these processes.
Caption: High-level overview of the multi-stage continuous flow synthesis of nitrofuran pharmaceuticals.
Caption: Detailed experimental workflow for the continuous flow synthesis of Nitrofurantoin.
Quantitative Data Summary
The continuous flow platform demonstrates high efficiency and productivity for the synthesis of various nitrofuran pharmaceuticals. The following table summarizes key performance indicators for the synthesis of the nitrofurfural intermediate and the final APIs.
| Compound | Synthesis Step | Residence Time | Isolated Yield | Purity (HPLC) | Space-Time Yield (kg L⁻¹ h⁻¹) | Daily Output |
| Nitrofurfural | Nitration & Deacylation | < 5 minutes | - | 98% | 0.572 | - |
| Nifuroxazide | Condensation | < 5 minutes | 78% (overall 46%) | >99% | - | - |
| Nifurtimox | Condensation | < 5 minutes | 82% (overall 58%) | >99% | - | - |
| Nitrofurantoin | Condensation | < 5 minutes | 94% (overall 62%) | >99% | - | 261.4 g |
| Nitrofural | Condensation | < 5 minutes | 85% (overall 51%) | >99% | - | - |
Data extracted from Hellwig et al. (2025).[2] Note: Overall yields are calculated from the initial furfural starting material.
Experimental Protocols
The following are detailed protocols for the continuous flow synthesis of nitrofurantoin, adapted from the work of Hellwig et al. (2025).[2] Researchers should consult the original publication and its supporting information for complete details on the experimental setup, including specific equipment part numbers and safety procedures.
General Setup
The continuous flow system is comprised of multiple pump modules, mixing units, temperature-controlled reactors, and in-line analytical and purification modules. All wetted parts should be constructed from chemically resistant materials such as PFA, PTFE, or ceramics, especially for handling concentrated acids. The entire setup is ideally operated via a centralized control system for precise management of flow rates, temperatures, and pressures.
Protocol 1: Continuous Synthesis of Nitrofurantoin
This protocol describes the three-stage telescoped synthesis of nitrofurantoin from furfural.
Stage 1: In Situ Generation of Acetyl Nitrate
-
Reagent Preparation:
-
Solution A: Fuming nitric acid (>90%).
-
Solution B: Acetic anhydride containing a catalytic amount of sulfuric acid.
-
-
Pumping and Mixing:
-
Pump Solution A and Solution B at precisely controlled flow rates into a T-mixer.
-
The molar ratio of nitric acid to acetic anhydride should be optimized based on the specific reactor setup (refer to the original literature for precise ratios).
-
-
Reaction:
-
Pass the mixed stream through a temperature-controlled reactor coil (Reactor 1). The residence time is typically short, on the order of seconds to a few minutes. The output of this stage is a continuous stream of acetyl nitrate in the reaction solvent.
-
Stage 2: Nitration of Furfural to Nitrofurfural
-
Reagent Preparation:
-
Solution C: Furfural dissolved in a suitable solvent (e.g., acetic anhydride or an appropriate organic solvent).
-
-
Pumping and Mixing:
-
Combine the effluent from Reactor 1 (acetyl nitrate stream) with Solution C in a second T-mixer.
-
-
Reaction and Quenching:
-
The combined stream is passed through a second temperature-controlled reactor (Reactor 2) to effect the nitration.
-
The effluent from Reactor 2, containing the nitrated intermediate (nitrofurfural diacetate), is then merged with a stream of water for in-line quenching.
-
-
Workup:
-
The quenched reaction mixture is passed through an in-line liquid-liquid separator to remove the aqueous phase. The organic phase containing the crude nitrofurfural intermediate is carried forward.
-
Stage 3: Synthesis of Nitrofurantoin
-
Reagent Preparation:
-
Solution D: A solution or slurry of 1-aminohydantoin in a suitable solvent.
-
-
Pumping and Mixing:
-
The organic stream from the liquid-liquid separator is combined with Solution D in a continuously stirred tank reactor (CSTR) or a suitable plug flow reactor (Reactor 3).
-
-
Reaction and Product Isolation:
-
The condensation reaction occurs in Reactor 3.
-
The resulting slurry containing the precipitated nitrofurantoin product is directed to an automated filtration and washing unit.
-
The solid product is washed with an appropriate solvent and dried to yield pure nitrofurantoin.
-
Safety Considerations
-
Hazardous Reagents: This process involves the use of fuming nitric acid and concentrated sulfuric acid, which are highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety glasses, is mandatory.
-
Exothermic Reactions: Nitration reactions are highly exothermic. The use of continuous flow reactors with high surface-area-to-volume ratios is critical for efficient heat dissipation and temperature control.
-
Acetyl Nitrate: Although generated in situ to enhance safety, acetyl nitrate is a powerful and potentially explosive oxidizing agent. The system should be designed to prevent its accumulation.
-
System Integrity: The entire flow system must be regularly inspected for leaks and material degradation, especially when using corrosive reagents. The use of pressure sensors is recommended to monitor for blockages.
By adopting these continuous flow methodologies, researchers and drug development professionals can achieve a safer, more efficient, and highly reproducible synthesis of nitrofuran pharmaceuticals, paving the way for improved manufacturing processes for this important class of medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for 4-nitro-2-furancarboxaldehyde synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitro-2-furancarboxaldehyde.
I. Frequently Asked Questions (FAQs)
Q1: Can I synthesize 4-nitro-2-furancarboxaldehyde by direct nitration of 2-furancarboxaldehyde?
A1: Direct nitration of 2-furancarboxaldehyde is not a viable method for synthesizing the 4-nitro isomer. The electrophilic nitration of the furan ring is highly regioselective, with the electron-donating effect of the ring oxygen and the directing effect of the aldehyde group favoring substitution at the 5-position.[1] Attempts to directly nitrate 2-furancarboxaldehyde will overwhelmingly yield 5-nitro-2-furancarboxaldehyde.[1]
Q2: What is the recommended synthetic strategy for obtaining 4-nitro-2-furancarboxaldehyde?
A2: Due to the challenges of direct nitration, a multi-step synthetic approach is necessary. The most promising strategy involves the synthesis of a furan ring already functionalized at the 4-position, which can then be converted to the nitro group. A suggested route is the synthesis of 4-amino-2-furancarboxaldehyde, followed by oxidation of the amino group to the nitro group.
Q3: Why is the 4-nitro isomer so difficult to synthesize compared to the 5-nitro isomer?
A3: The difficulty arises from the inherent electronic properties of the furan ring system. The oxygen atom in the furan ring directs electrophilic attack to the alpha (2- and 5-) positions. When a deactivating group like an aldehyde is present at the 2-position, it further directs incoming electrophiles to the 5-position, making the 4-position less accessible for substitution.
Q4: Are there any alternative starting materials that can facilitate the synthesis of the 4-nitro isomer?
II. Troubleshooting Guide
This guide addresses specific issues that may be encountered during the multi-step synthesis of 4-nitro-2-furancarboxaldehyde via a 4-amino substituted intermediate. As detailed experimental protocols for this specific synthesis are not widely published, this guide is based on general principles of furan chemistry and analogous reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 4-amino-2-furancarboxaldehyde | - Incomplete reaction in the initial steps of the multi-step synthesis of the 4-amino precursor.- Decomposition of the furan ring under harsh reaction conditions.- Unsuitable choice of protecting groups, leading to side reactions. | - Carefully monitor reaction progress using techniques like TLC or GC-MS.- Employ mild reaction conditions and ensure inert atmospheres where necessary.- Select protecting groups that are stable under the reaction conditions and can be removed without affecting the furan ring. |
| Formation of multiple products during the synthesis of the 4-amino intermediate | - Lack of regioselectivity in the substitution reactions on the furan precursor.- Side reactions involving the aldehyde group. | - Optimize reaction conditions (temperature, solvent, catalyst) to enhance regioselectivity.- Protect the aldehyde group (e.g., as an acetal) before performing reactions that might affect it. The protecting group must be removable under conditions that do not degrade the furan ring. |
| Difficulty in oxidizing the 4-amino group to a 4-nitro group | - The chosen oxidizing agent is too harsh and leads to decomposition of the electron-rich furan ring.- The oxidizing agent is not strong enough to effect the transformation.- The amino group is not sufficiently activated for oxidation. | - Use mild oxidizing agents known for converting aromatic amines to nitro compounds, such as trifluoroperacetic acid (TFPAA) generated in situ.- Carefully control the reaction temperature, often requiring sub-zero temperatures to prevent decomposition.- Ensure the reaction is performed under anhydrous conditions to prevent side reactions. |
| Low yield of 4-nitro-2-furancarboxaldehyde during oxidation | - Significant decomposition of the starting material or product.- Formation of polymeric byproducts.- Incomplete reaction. | - Optimize the stoichiometry of the oxidizing agent; an excess can lead to over-oxidation and decomposition.- Add the oxidizing agent slowly and maintain a low reaction temperature.- Increase the reaction time or slightly elevate the temperature if the reaction is incomplete, but monitor closely for decomposition. |
| Difficulty in purifying the final product | - Presence of unreacted starting material and oxidation byproducts.- The product is unstable on silica gel or during distillation. | - Use column chromatography with a carefully chosen solvent system. A less acidic stationary phase like alumina may be beneficial if the compound is acid-sensitive.- Recrystallization from a suitable solvent system can be an effective purification method.- Avoid high temperatures during purification; if distillation is attempted, it should be under high vacuum. |
III. Experimental Methodologies (Hypothetical Route)
Step 1: Synthesis of a Suitable 4-Substituted Furan Precursor (Conceptual)
The initial and most challenging phase is the regioselective synthesis of a furan with a functional group at the 4-position that can be converted to a nitro group. One hypothetical route could start from a commercially available, appropriately substituted acyclic precursor that can be cyclized to form the desired 4-substituted furan.
Step 2: Conversion to 4-Amino-2-furancarboxaldehyde (Conceptual)
Assuming a precursor with a suitable leaving group at the 4-position is synthesized, a nucleophilic substitution with an amino source (e.g., ammonia or a protected amine) could be attempted. Alternatively, if a 4-azido precursor is prepared, it could be reduced to the 4-amino derivative.
Step 3: Oxidation of 4-Amino-2-furancarboxaldehyde to 4-Nitro-2-furancarboxaldehyde (Conceptual Protocol)
This step is critical and requires mild conditions to avoid degradation of the furan ring.
Reagents and Materials:
-
4-Amino-2-furancarboxaldehyde
-
Trifluoroacetic anhydride (TFAA)
-
Hydrogen peroxide (H₂O₂, concentrated, e.g., 90%)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve 4-amino-2-furancarboxaldehyde in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C to 0 °C in an ice-salt or cooling bath.
-
In a separate flask, prepare the trifluoroperacetic acid (TFPAA) solution by slowly adding trifluoroacetic anhydride to a cooled (0 °C) and stirred solution of concentrated hydrogen peroxide in dichloromethane. Caution: This is a strong oxidizing agent and should be handled with extreme care in a fume hood.
-
Slowly add the freshly prepared TFPAA solution dropwise to the cooled solution of 4-amino-2-furancarboxaldehyde, maintaining the temperature below 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the evolution of gas ceases.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
IV. Visualizations
Logical Workflow for Synthesis Strategy
Caption: Logical workflow for the synthesis of 4-nitro-2-furancarboxaldehyde.
Experimental Workflow for Oxidation Step
Caption: Experimental workflow for the oxidation of 4-amino-2-furancarboxaldehyde.
References
common side reactions in the synthesis of 4-nitro-2-furancarboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitro-2-furancarboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: Can I synthesize 4-nitro-2-furancarboxaldehyde through direct nitration of 2-furancarboxaldehyde?
A1: Direct nitration of 2-furancarboxaldehyde is not a recommended method for the synthesis of the 4-nitro isomer. The aldehyde group at the C2 position and the inherent reactivity of the furan ring strongly favor electrophilic substitution at the C5 position.[1] Consequently, the major product of direct nitration is 5-nitro-2-furancarboxaldehyde. Achieving the desired 4-nitro isomer requires an indirect synthetic approach.
Q2: What are the primary indirect methods for synthesizing 4-nitro-2-furancarboxaldehyde?
A2: The two main indirect strategies for the synthesis of 4-nitro-2-furancarboxaldehyde are:
-
Sandmeyer-type reaction: This involves the diazotization of a 4-amino-2-furancarboxaldehyde intermediate, followed by treatment with a nitrite salt in the presence of a copper catalyst to introduce the nitro group.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This method utilizes a 4-halo-2-furancarboxaldehyde (e.g., 4-chloro-2-furancarboxaldehyde) as a starting material, which then undergoes substitution with a nitrite salt.
Q3: What is the most common side product in the synthesis of 4-nitro-2-furancarboxaldehyde?
A3: In any attempt at direct nitration, the most significant side product will be 5-nitro-2-furancarboxaldehyde . In indirect methods, potential side products are related to the specific reaction pathway chosen. For instance, in the Sandmeyer-type reaction, byproducts can arise from incomplete diazotization or competing reactions of the diazonium salt.
Troubleshooting Guides
Issue 1: Low to no yield of 4-nitro-2-furancarboxaldehyde and predominant formation of 5-nitro-2-furancarboxaldehyde.
-
Cause: This is the expected outcome of a direct nitration of 2-furancarboxaldehyde. The electronic and steric effects direct the incoming nitro group to the 5-position.
-
Troubleshooting:
-
Cease direct nitration attempts. This route is not regioselective for the desired product.
-
Adopt an indirect synthesis strategy. The recommended approach is to start with a furan ring that is already substituted at the 4-position, which can then be converted to a nitro group.
-
Issue 2: Incomplete reaction or formation of multiple unidentified byproducts during the Sandmeyer-type reaction of 4-amino-2-furancarboxaldehyde.
-
Cause: The diazotization of furan amines can be challenging due to the sensitivity of the furan ring to acidic conditions and the instability of the resulting diazonium salt. Side reactions can include decomposition of the diazonium salt, azo coupling, and protodeamination (replacement of the diazonium group with hydrogen).
-
Troubleshooting:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to minimize the decomposition of the diazonium salt.
-
Acid Concentration: Use a high concentration of a non-nucleophilic acid (e.g., HBF₄) to suppress side reactions like azo coupling.
-
Fresh Reagents: Use freshly prepared sodium nitrite solution for the diazotization.
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent reaction with the nitrite salt and copper catalyst.
-
Issue 3: Low conversion during the nucleophilic aromatic substitution of 4-chloro-2-furancarboxaldehyde with a nitrite salt.
-
Cause: Nucleophilic aromatic substitution on an electron-rich ring like furan can be sluggish. The reaction rate is dependent on the nature of the solvent, the nitrite salt, and the temperature.
-
Troubleshooting:
-
Solvent Choice: Employ a polar aprotic solvent such as DMSO or DMF to enhance the nucleophilicity of the nitrite anion.
-
Nitrite Salt: Use a more soluble and reactive nitrite salt, such as sodium nitrite or potassium nitrite, potentially with a phase-transfer catalyst to improve solubility and reactivity.
-
Temperature: Gradually increase the reaction temperature, while monitoring for decomposition of the starting material and product.
-
Experimental Protocols
Key Experimental Workflow: Indirect Synthesis via Sandmeyer-type Reaction
References
Technical Support Center: Regioselective Synthesis of 4-Nitro-2-Furaldehyde
Welcome to the technical support center for the regioselective synthesis of 4-nitro-2-furaldehyde. This resource is designed for researchers, scientists, and drug development professionals to address the significant challenges encountered during the synthesis of this specific regioisomer. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of 2-furaldehyde not a viable method for synthesizing 4-nitro-2-furaldehyde?
A1: Direct nitration of 2-furaldehyde, typically using nitrating agents like nitric acid with acetic anhydride or sulfuric acid, overwhelmingly yields the 5-nitro-2-furaldehyde isomer. This is due to the electron-donating nature of the furan ring's oxygen atom, which directs electrophilic substitution to the C5 position, the most electron-rich and sterically accessible site. The C4 position is significantly less reactive towards electrophiles.
Q2: What is the most promising strategy for the regioselective synthesis of 4-nitro-2-furaldehyde?
A2: The most feasible approach is a multi-step synthesis that circumvents direct nitration. This strategy involves the initial synthesis of a 4-amino-2-furaldehyde precursor, where the amino group is later oxidized to a nitro group. This indirect method allows for the regioselective introduction of the nitro functionality at the C4 position.
Q3: What are the main challenges in the multi-step synthesis involving a 4-amino-2-furaldehyde intermediate?
A3: The primary challenges include:
-
Synthesis of the 4-amino-substituted furfural: This step can be complex and may require the use of protecting groups for the amine functionality.
-
Stability of intermediates: Furan rings, especially those with aldehyde and amino functionalities, can be sensitive to acidic and oxidative conditions, leading to potential decomposition or side reactions.
-
Oxidation of the amino group: The oxidation of the 4-amino group to a nitro group is a delicate transformation. It requires a potent oxidizing agent that is selective for the amino group without degrading the furan ring or the aldehyde.
-
Purification: The separation of the desired 4-nitro isomer from starting materials, byproducts, and any over-oxidized or decomposed material can be challenging.
Q4: Are there any alternative strategies to the amino-oxidation route?
A4: While less documented for this specific compound, strategies involving directing groups on the furan ring could theoretically be employed to influence the regioselectivity of nitration. However, the development of a suitable directing group strategy that favors the C4 position of 2-furaldehyde is not well-established in the literature and would likely require significant methods development.
Troubleshooting Guides
This section addresses specific issues that may arise during the multi-step synthesis of 4-nitro-2-furaldehyde.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of 4-(dibenzylamino)-2-furaldehyde (Step 1) | Incomplete reaction of the starting γ-hydroxy-α,β-unsaturated acetylenic ketone with dibenzylamine. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Decomposition of the product during workup or purification. | Use mild acidic conditions for the cyclization step. Purify the product using column chromatography on silica gel with a carefully chosen eluent system to avoid prolonged exposure to the stationary phase. | |
| Difficulty in the deprotection of the dibenzylamino group (Step 2) | Incomplete hydrogenolysis. | Ensure the palladium on carbon catalyst is active. Use a freshly opened bottle or a pre-activated catalyst. Increase the hydrogen pressure or reaction time. Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. |
| Poisoning of the catalyst. | Ensure the substrate and solvent are free of impurities that could poison the palladium catalyst (e.g., sulfur compounds). | |
| Low yield or decomposition during the oxidation of 4-amino-2-furaldehyde (Step 3) | The oxidizing agent is too harsh, leading to degradation of the furan ring. | Use a carefully controlled amount of trifluoroperacetic acid generated in situ at low temperatures (e.g., 0 °C). Add the oxidizing agent slowly to the reaction mixture to maintain temperature control. |
| Over-oxidation of the aldehyde group. | Protect the aldehyde group as an acetal before the oxidation step, and deprotect it afterwards. This adds extra steps but can improve the overall yield. | |
| The 4-aminofurfural intermediate is unstable. | Use the crude 4-aminofurfural immediately after deprotection in the subsequent oxidation step without extensive purification to minimize decomposition. | |
| Formation of multiple unidentified byproducts | Side reactions due to the reactivity of the furan ring or the aldehyde. | Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) for each step. Use high-purity starting materials and solvents. |
| Difficult purification of the final 4-nitro-2-furaldehyde | The product has similar polarity to some byproducts. | Employ careful column chromatography with a shallow gradient of a suitable eluent system. Recrystallization from an appropriate solvent system may also be effective for final purification. |
Experimental Protocols
The following is a proposed multi-step experimental protocol for the synthesis of 4-nitro-2-furaldehyde, based on literature precedents.
Logical Workflow for the Synthesis of 4-Nitro-2-Furaldehyde
Caption: Multi-step synthesis of 4-nitro-2-furaldehyde.
Step 1: Synthesis of 4-(Dibenzylamino)-2-furaldehyde
This procedure is adapted from the work of Sydnes et al. (2014) on the synthesis of 4-amino-substituted furfurals.
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting γ-hydroxy-α,β-unsaturated acetylenic ketone in a suitable solvent such as THF.
-
Addition of Amine: Add dibenzylamine to the solution. The reaction is typically carried out at room temperature and stirred for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: Once the initial reaction is complete, add a mild acid (e.g., a catalytic amount of a protic acid) and water to the reaction mixture. This will catalyze the cyclization to the furan ring.
-
Workup and Purification: After the cyclization is complete, perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | γ-Hydroxy-α,β-unsaturated acetylenic ketone |
| Reagent | Dibenzylamine |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours (monitor by TLC) |
| Cyclization Catalyst | Mild protic acid |
| Typical Yield | 60-80% |
Step 2: Deprotection to 4-Amino-2-furaldehyde
-
Reaction Setup: Dissolve the 4-(dibenzylamino)-2-furaldehyde in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Subject the mixture to hydrogenation at a suitable pressure (e.g., 1-4 atm) using a hydrogen balloon or a Parr hydrogenator.
-
Monitoring and Workup: Monitor the reaction by TLC until the starting material is consumed. Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-2-furaldehyde. This product is often unstable and should be used in the next step immediately.
| Parameter | Value |
| Starting Material | 4-(Dibenzylamino)-2-furaldehyde |
| Catalyst | 10% Palladium on Carbon |
| Solvent | Ethanol or Ethyl Acetate |
| Hydrogen Pressure | 1-4 atm |
| Temperature | Room Temperature |
| Reaction Time | 4-12 hours |
Step 3: Oxidation to 4-Nitro-2-furaldehyde
This step requires careful control of the reaction conditions to achieve selective oxidation without degrading the furan ring. The use of trifluoroperacetic acid, generated in situ, is a potent method for this transformation.
-
Preparation of the Oxidizing Agent: In a separate flask, prepare the trifluoroperacetic acid solution by slowly adding trifluoroacetic anhydride to a cooled (0 °C) solution of hydrogen peroxide (30-50% in water) in a suitable solvent like dichloromethane. Caution: This mixture is a strong oxidant and should be handled with care.
-
Reaction Setup: Dissolve the crude 4-amino-2-furaldehyde from the previous step in a cooled (0 °C) solvent such as dichloromethane.
-
Oxidation: Slowly add the freshly prepared trifluoroperacetic acid solution to the solution of the amine while maintaining the temperature at 0 °C.
-
Monitoring and Workup: Monitor the reaction by TLC. Once the reaction is complete, quench any excess peroxide by adding a solution of sodium sulfite. Perform an aqueous workup, and extract the product with an organic solvent.
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel to obtain 4-nitro-2-furaldehyde.
| Parameter | Value |
| Starting Material | 4-Amino-2-furaldehyde |
| Oxidizing System | Trifluoroacetic anhydride and Hydrogen Peroxide |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Purification | Column Chromatography |
Signaling Pathway of Regioselectivity Challenge
Caption: Regioselectivity in direct nitration of 2-furaldehyde.
preventing decomposition of 4-nitro-2-furancarboxaldehyde during reactions
Welcome to the technical support center for 4-nitro-2-furancarboxaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition of 4-nitro-2-furancarboxaldehyde during reactions?
A1: The decomposition of 4-nitro-2-furancarboxaldehyde is primarily attributed to the inherent instability of the furan ring, which is further destabilized by the electron-withdrawing nitro group[1]. Key factors that can induce decomposition include:
-
Elevated Temperatures: High temperatures can lead to side reactions and degradation of the furan ring[2]. The thermal decomposition of the related compound, 5-nitro-2-furaldehyde semicarbazone, has been observed to begin at 243.35°C (516.5 K), involving the cleavage of the C-NO2 bond[3].
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Alkaline Conditions: In the presence of a base, 4-nitro-2-furancarboxaldehyde can undergo an irreversible redox ring-opening reaction, leading to significant degradation of the molecule[4].
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Harsh Reagents: Strong acids, bases, or oxidizing agents can compromise the integrity of the furan ring[5]. The stoichiometry of reagents, particularly nitrating agents and catalysts, must be carefully controlled to minimize side reactions[2].
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Extended Reaction Times: Prolonged exposure to reaction conditions, even under seemingly mild parameters, can lead to gradual decomposition[2].
Q2: I am observing a darkening of my reaction mixture and the formation of insoluble materials. What could be the cause?
A2: The darkening of the reaction mixture and the formation of precipitates are common indicators of the decomposition of 4-nitro-2-furancarboxaldehyde. This is often due to polymerization and other degradation pathways of the aldehyde functional group[6]. This can be exacerbated by the factors listed in Q1.
Q3: How can I minimize the decomposition of 4-nitro-2-furancarboxaldehyde during a reaction?
A3: To minimize decomposition, consider the following strategies:
-
Temperature Control: Maintain a low reaction temperature whenever possible. For reactions that require heating, it is crucial to carefully control the temperature and avoid localized overheating[2].
-
pH Management: Avoid strongly alkaline conditions. If a basic catalyst is required, consider using a milder, non-nucleophilic base and adding it slowly at a low temperature.
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Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
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Use of Stabilizers: For long-term storage or prolonged reactions, the addition of a stabilizer can be beneficial. While specific data for 4-nitro-2-furancarboxaldehyde is limited, stabilizers used for other aldehydes may be effective[6][7].
-
Protecting Groups: If the aldehyde functional group is not participating in the desired transformation but is susceptible to degradation under the reaction conditions, consider protecting it as an acetal or thioacetal[8].
Q4: What are the recommended storage conditions for 4-nitro-2-furancarboxaldehyde?
A4: To ensure the long-term stability of 4-nitro-2-furancarboxaldehyde, it should be stored in a cool, dry, and dark place. An inert atmosphere is recommended for long-term storage. The addition of a stabilizer may also be considered.
Troubleshooting Guides
Guide 1: Decomposition during Condensation Reactions with Amines
This guide addresses the common issue of decomposition when reacting 4-nitro-2-furancarboxaldehyde with primary or secondary amines to form imines or enamines.
| Symptom | Potential Cause | Troubleshooting Steps |
| Rapid color change to dark brown/black upon amine addition | The amine is acting as a base, catalyzing the decomposition of the furan ring. | 1. Add the amine slowly at a low temperature (e.g., 0 °C).2. Consider using a milder, non-nucleophilic base if catalysis is needed.3. If the amine is the limiting reagent, add the aldehyde to the amine solution instead of the other way around. |
| Low yield of the desired product and formation of a complex mixture | The reaction temperature is too high, or the reaction time is too long. | 1. Run the reaction at a lower temperature for a longer period.2. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.3. Purify the product as soon as the reaction is complete to avoid further degradation. |
| Formation of insoluble polymeric material | Aldehyde self-condensation or polymerization is occurring. | 1. Ensure the starting materials and solvent are dry.2. Consider adding a radical inhibitor, such as BHT, in catalytic amounts. |
Guide 2: Decomposition during Synthesis or Modification of the Furan Ring
This guide provides troubleshooting for reactions where the furan ring itself is being modified, such as in nitration or other electrophilic substitution reactions.
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of multiple nitro-isomers | The directing effects of the aldehyde group are being overcome by harsh nitrating conditions. | 1. Use a milder nitrating agent, such as acetyl nitrate, and generate it in situ if possible[5][9].2. Carefully control the stoichiometry of the nitrating agent and any catalysts[2]. |
| Significant charring and low recovery of material | The reaction conditions are too harsh, leading to the destruction of the furan ring. | 1. Lower the reaction temperature significantly.2. Use a less aggressive solvent system.3. Consider a continuous flow synthesis approach to minimize exposure to harsh conditions[9]. |
Quantitative Data Summary
The following table summarizes the available quantitative data that can serve as a guideline for experimental design.
| Parameter | Value | Context | Source |
| Decomposition Temperature | 243.35 °C (516.5 K) | Thermal decomposition onset for 5-nitro-2-furaldehyde semicarbazone, a related compound. | [3] |
| Recommended Stabilizer Concentration | 20 - 100 ppm | For stabilizing aldehydes like isobutyraldehyde against polymerization and autocondensation using triethanolamine or dimethylethanolamine. | [7] |
Experimental Protocols
Protocol 1: General Procedure for a Condensation Reaction with an Amine
This protocol provides a general methodology for the reaction of 4-nitro-2-furancarboxaldehyde with a primary amine, with an emphasis on minimizing decomposition.
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Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or THF).
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Cooling: Cool the solution to 0 °C using an ice bath.
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Aldehyde Addition: Dissolve 4-nitro-2-furancarboxaldehyde (1.0 - 1.2 eq.) in the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes with gentle stirring.
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Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to room temperature.
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Work-up: Once the reaction is complete, quench it with a minimal amount of a weak acid (e.g., saturated NH4Cl solution) if necessary. Extract the product with a suitable organic solvent.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a low temperature. Purify the crude product immediately via column chromatography or recrystallization.
Protocol 2: Stabilization of 4-Nitro-2-furancarboxaldehyde for Storage
This protocol describes a general procedure for stabilizing 4-nitro-2-furancarboxaldehyde for long-term storage.
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Stabilizer Selection: Choose a suitable stabilizer, such as triethanolamine or dimethylethanolamine[7].
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Stock Solution: Prepare a dilute stock solution of the stabilizer in a solvent that is compatible with the aldehyde (e.g., toluene or the aldehyde itself if the stabilizer is soluble).
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Addition: To the bulk 4-nitro-2-furancarboxaldehyde, add the stabilizer stock solution dropwise while stirring to achieve a final concentration of 20-100 ppm.
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Storage: Store the stabilized aldehyde in a tightly sealed, amber glass bottle under an inert atmosphere (N2 or Ar) at a low temperature (e.g., 4 °C).
Visualizations
References
- 1. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]
- 3. repository.ukim.mk [repository.ukim.mk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 8. learninglink.oup.com [learninglink.oup.com]
- 9. researchgate.net [researchgate.net]
troubleshooting low conversion rates in reactions with 4-nitro-2-furancarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 4-nitro-2-furancarboxaldehyde.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with 4-nitro-2-furancarboxaldehyde is resulting in a very low yield. What are the common causes?
Low conversion rates in reactions with 4-nitro-2-furancarboxaldehyde can stem from several factors related to the compound's structure and reactivity. The furan ring's aromatic character can lead to kinetic and thermodynamic limitations in certain reactions.[1] Additionally, the presence of two electron-withdrawing groups (the nitro group at the 4-position and the aldehyde at the 2-position) significantly deactivates the furan ring towards certain transformations.
Common causes for low yields include:
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Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical and may need empirical optimization.
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Reactant Purity: Impurities in the 4-nitro-2-furancarboxaldehyde or other starting materials can inhibit the reaction or lead to side products.
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Catalyst Inefficiency or Poisoning: The nitro group can sometimes interfere with or poison certain catalysts, particularly those based on transition metals.[2]
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Side Reactions and Decomposition: 4-nitro-2-furancarboxaldehyde can be susceptible to degradation under harsh acidic or basic conditions, leading to the formation of undesired byproducts.[3]
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Reversibility of the Reaction: Some reactions, like the Diels-Alder reaction, are reversible with furan derivatives, which can result in low equilibrium conversion.
Q2: I am performing a Knoevenagel condensation and observing minimal product formation. How can I improve the conversion rate?
The Knoevenagel condensation is a common reaction for aldehydes. For successful condensation with 4-nitro-2-furancarboxaldehyde, consider the following:
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Catalyst Choice: Weak bases like piperidine, pyridine, or even urea under microwave irradiation have been shown to be effective for Knoevenagel condensations of aromatic and heterocyclic aldehydes.[2][4]
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Solvent Selection: The choice of solvent can influence reaction rates. While some reactions proceed well in alcohols like ethanol, solvent-free conditions or the use of greener solvents like water have also been reported to give high yields for similar reactions.
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Water Removal: The Knoevenagel condensation produces water, which can sometimes hinder the reaction equilibrium. The use of a Dean-Stark apparatus or a drying agent might be beneficial in some cases.
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Activation of Methylene Compound: Ensure the active methylene compound you are using is sufficiently acidic to be deprotonated by the chosen base.
Q3: Could the nitro group be interfering with my reaction?
Yes, the nitro group can influence the reaction in several ways:
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Electronic Effects: As a strong electron-withdrawing group, it deactivates the furan ring, making it less nucleophilic. This can slow down or inhibit electrophilic aromatic substitution reactions.
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Catalyst Poisoning: Nitro compounds are known to poison certain metal catalysts, particularly palladium, by strongly adsorbing to the active sites.[2] If you are using a metal catalyst, you may need to screen for more robust alternatives or use a higher catalyst loading.
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Side Reactions: Under certain reducing conditions, the nitro group itself can be reduced to a nitroso, hydroxylamino, or amino group, leading to a mixture of products.
Q4: Is 4-nitro-2-furancarboxaldehyde prone to degradation?
Furan derivatives, in general, can be sensitive to acidic and basic conditions, which can lead to ring-opening or polymerization.[3] The presence of the electron-withdrawing nitro and aldehyde groups can further influence its stability. It is advisable to perform reactions under mild conditions whenever possible and to monitor for the formation of degradation products by techniques like TLC or LC-MS.
Q5: How does the position of the nitro group (4-nitro vs. 5-nitro) affect reactivity?
The position of the nitro group has a significant impact on the electronic properties and reactivity of the furan ring. The nitration of 2-furancarboxaldehyde predominantly yields the 5-nitro isomer, which is a testament to the directing effects of the aldehyde group and the inherent reactivity of the furan ring.[1] The synthesis of the 4-nitro isomer is more challenging. This suggests that the electronic distribution and, consequently, the reactivity of the two isomers are different. While both are deactivated, the specific influence on reaction rates and regioselectivity will vary depending on the reaction type.
Troubleshooting Workflow
For a systematic approach to troubleshooting low conversion rates, please refer to the following workflow diagram:
Caption: A stepwise guide to troubleshooting low conversion rates.
Potential Side Reactions and Pathways
Understanding potential side reactions is crucial for optimizing your reaction conditions. The following diagram illustrates some possible competing pathways for 4-nitro-2-furancarboxaldehyde under typical reaction conditions.
References
Technical Support Center: Purification of 4-Nitro-2-Furancarboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-nitro-2-furancarboxaldehyde. The focus is on the removal of common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nitration of 2-furancarboxaldehyde yielded a mixture of products. How can I identify the desired 4-nitro-2-furancarboxaldehyde?
A1: The primary impurity in this reaction is often the undesired 5-nitro-2-furancarboxaldehyde isomer, which is typically formed in larger quantities. Other potential impurities include unreacted 2-furancarboxaldehyde and decomposition products. Identification can be achieved through chromatographic and spectroscopic methods.
Troubleshooting Workflow: Product Identification
Caption: Workflow for identifying reaction products.
Spectroscopic Data for Isomer Differentiation:
| Compound | ¹H NMR Signals (indicative) | Key IR Absorptions (cm⁻¹) |
| 4-Nitro-2-furancarboxaldehyde | Distinct aromatic proton signals different from the 5-nitro isomer. | ~1680 (C=O, aldehyde), ~1530 & ~1350 (NO₂, asymmetric & symmetric stretching)[1] |
| 5-Nitro-2-furancarboxaldehyde | Aldehyde proton (~9.6 ppm), Furan protons with characteristic coupling. | ~1685 (C=O, aldehyde), ~1540 & ~1340 (NO₂, asymmetric & symmetric stretching)[1][2] |
| 2-Furancarboxaldehyde | Aldehyde proton (~9.6 ppm), Furan protons at different chemical shifts compared to nitrated products. | ~1675 (C=O, aldehyde), No nitro group absorptions. |
Note: Exact spectroscopic values may vary depending on the solvent and instrument used.
Q2: I have confirmed the presence of the 5-nitro isomer in my product. How can I remove it?
A2: Separation of the 4-nitro and 5-nitro isomers can be challenging due to their similar structures. The primary methods for purification are column chromatography and fractional recrystallization.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase. Due to the likely difference in polarity between the 4-nitro and 5-nitro isomers, this technique is often effective.
Troubleshooting Workflow: Column Chromatography
Caption: Workflow for purification by column chromatography.
Methodology:
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Stationary Phase: Silica gel (60-120 mesh).
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Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture and gradually increase the polarity.
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Preparation:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
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Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Collection:
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Begin elution with the starting solvent mixture.
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Collect fractions in test tubes.
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Gradually increase the concentration of the more polar solvent (ethyl acetate) to elute the compounds.
-
-
Analysis:
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Monitor the separation by spotting the collected fractions on a TLC plate.
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Combine the fractions containing the pure desired product.
-
-
Isolation:
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Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 4-nitro-2-furancarboxaldehyde.
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Solvent System Selection:
| Polarity of Eluent | Expected Eluted Compound | Rationale |
| Low (e.g., 5-10% Ethyl Acetate in Hexane) | Unreacted 2-furancarboxaldehyde | Least polar compound, will elute first. |
| Medium (e.g., 15-30% Ethyl Acetate in Hexane) | 4-Nitro-2-furancarboxaldehyde or 5-Nitro-2-furancarboxaldehyde | The less polar of the two isomers is expected to elute first. Polarity can be influenced by intramolecular interactions. |
| High (e.g., 35-50% Ethyl Acetate in Hexane) | 5-Nitro-2-furancarboxaldehyde or 4-Nitro-2-furancarboxaldehyde | The more polar isomer will have a stronger interaction with the silica gel and elute later. |
Note: The optimal solvent system may need to be determined empirically using TLC.
Protocol 2: Purification by Fractional Recrystallization
Recrystallization is a purification technique based on differences in solubility of the compound and impurities in a particular solvent at different temperatures.[3] For nitroaryl compounds, alcoholic solvents are often a good choice.[4]
Methodology:
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Solvent Selection:
-
Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixture) at room temperature and at their boiling points.
-
An ideal solvent will dissolve the product sparingly at room temperature but completely at an elevated temperature.
-
-
Dissolution:
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In a flask, add a small amount of the selected solvent to the crude product.
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Heat the mixture to the boiling point of the solvent while stirring.
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Continue adding small portions of the hot solvent until the product just dissolves completely.
-
-
Cooling and Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
-
Isolation:
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Collect the crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Two-Solvent Recrystallization:
If a single suitable solvent cannot be found, a two-solvent system can be employed.
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
While the solution is hot, add a "poor" solvent (in which the product is sparingly soluble) dropwise until the solution becomes slightly cloudy.
-
Add a few drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to induce crystallization.
Logical Relationship: Recrystallization Principles
Caption: The principle of purification by recrystallization.
By following these troubleshooting guides and experimental protocols, researchers can effectively address the common challenges associated with the purification of 4-nitro-2-furancarboxaldehyde.
References
Technical Support Center: 5-Nitro-2-furaldehyde Stability and Reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-nitro-2-furaldehyde. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving this compound, with a particular focus on the critical influence of pH on its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of 5-nitro-2-furaldehyde in aqueous solutions?
A1: 5-nitro-2-furaldehyde is highly susceptible to pH-dependent degradation. In alkaline solutions, it readily forms a nitronic acid anion of (5-nitro-furan-2-yl)-methanediol, leading to instability.[1][2] Conversely, in acidic solutions, particularly below its pKa of 4.6, the compound exists as (5-nitro-furan-2-yl)-methanediol, which can undergo an irreversible ring-opening reaction.[1][2]
Q2: What are the primary degradation products of 5-nitro-2-furaldehyde at different pH values?
A2: The degradation pathway and resulting products are highly dependent on the pH of the medium.
-
Acidic Conditions: Under acidic conditions, the primary degradation pathway involves the hydrolysis of the furan ring, initiated by an irreversible redox ring-opening reaction to form a nitrile oxide of alpha-ketoglutaconic acid.[1][2]
-
Alkaline Conditions: With increasing pH, the degradation products become more complex. The nitrile oxide intermediate can dimerize to form furoxane or undergo polymerization to yield hydraxamates.[1][2]
Q3: I am observing a rapid color change in my 5-nitro-2-furaldehyde solution. What could be the cause?
A3: A rapid color change, often to a yellow or brownish hue, is a strong indicator of degradation, particularly in alkaline or strongly acidic conditions. This is due to the formation of the various degradation products mentioned in Q2. It is crucial to control the pH of your solutions to maintain the integrity of the compound.
Q4: What is the recommended pH range for working with 5-nitro-2-furaldehyde to ensure maximum stability?
A4: While specific quantitative data on the optimal pH for stability is limited in the reviewed literature, based on its pKa of 4.6 and its reactivity in both acidic and alkaline media, it is advisable to work with 5-nitro-2-furaldehyde in a buffered solution within a weakly acidic to neutral pH range (approximately pH 5-7) to minimize degradation.[1][2] However, experimental verification for your specific application is highly recommended.
Troubleshooting Guides
Inconsistent Experimental Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable reaction rates or product yields. | pH Fluctuation: The pH of the reaction mixture may not be adequately controlled, leading to inconsistent degradation rates. | 1. Use a suitable buffer system: Ensure the buffer has sufficient capacity to maintain the desired pH throughout the experiment. 2. Monitor pH regularly: Periodically check the pH of the reaction mixture and adjust as necessary. |
| Poor reproducibility between experiments. | Stock Solution Degradation: The 5-nitro-2-furaldehyde stock solution may be degrading over time. | 1. Prepare fresh stock solutions: Ideally, prepare stock solutions immediately before use. 2. Proper Storage: If storage is necessary, store stock solutions at low temperatures (2-8 °C), protected from light, and in a tightly sealed container. Consider the solvent used and its potential interaction with the compound. |
Analytical Issues (HPLC)
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of unexpected peaks in the chromatogram. | On-column or in-situ degradation: The pH of the mobile phase or the sample diluent may be causing degradation of 5-nitro-2-furaldehyde during the analysis. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is within the stability range of the compound. 2. Control Sample Diluent pH: Use a buffered diluent for your samples that is compatible with the mobile phase and maintains the stability of the analyte. |
| Drifting baseline or ghost peaks. | Mobile phase contamination or column bleed. | 1. Use high-purity solvents and reagents: Ensure all mobile phase components are of HPLC grade. 2. Degas the mobile phase: Properly degas the mobile phase to prevent bubble formation. 3. Column conditioning: Ensure the column is properly conditioned with the mobile phase before analysis. |
| Poor peak shape (tailing or fronting). | Secondary interactions with the stationary phase or inappropriate mobile phase composition. | 1. Optimize mobile phase: Adjust the organic modifier concentration and the pH of the aqueous component. 2. Consider a different column: If peak shape issues persist, a column with a different stationary phase chemistry may be required. |
Data Presentation
Table 1: pH-Dependent Reactivity of 5-Nitro-2-furaldehyde
| pH Range | Predominant Species | Primary Reaction / Degradation Pathway | Major Products |
| Strongly Acidic (< 4.6) | (5-nitro-furan-2-yl)-methanediol | Irreversible redox ring-opening and hydrolysis | Nitrile oxide of alpha-ketoglutaconic acid |
| Weakly Acidic to Neutral (4.6 - 7) | Equilibrium between protonated and deprotonated forms | Reduced degradation rate | - |
| Alkaline (> 7) | Anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol | Dimerization or Polymerization of the ring-opened intermediate | Furoxane, Hydraxamates |
Note: This table provides a qualitative summary based on available literature. Quantitative degradation rates are not extensively documented.
Experimental Protocols
Protocol for a pH-Dependent Stability Study of 5-Nitro-2-furaldehyde using HPLC
This protocol outlines a general procedure to assess the stability of 5-nitro-2-furaldehyde at different pH values.
1. Materials and Reagents:
-
5-Nitro-2-furaldehyde (analytical standard)
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, citrate, borate) to prepare buffers of various pH values (e.g., 3, 5, 7, 9, 11)
-
Acids (e.g., phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a series of buffer solutions at the desired pH values.
-
Stock Solution: Accurately weigh a known amount of 5-nitro-2-furaldehyde and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution.
-
Working Solutions: For each pH value, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis.
3. Stability Study Procedure:
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 40°C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
If necessary, quench the degradation by adding a suitable reagent or by immediate cooling and dilution.
-
Analyze the samples by HPLC.
4. HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH adjusted to be within the stability range of the compound). The exact ratio should be optimized for good separation.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where 5-nitro-2-furaldehyde has maximum absorbance.
-
Injection Volume: 10-20 µL
5. Data Analysis:
-
Quantify the peak area of 5-nitro-2-furaldehyde at each time point for each pH.
-
Plot the concentration of 5-nitro-2-furaldehyde versus time for each pH.
-
Determine the degradation rate constant (k) at each pH from the slope of the line (for first-order kinetics, plot ln(concentration) vs. time).
-
Generate a pH-rate profile by plotting log(k) versus pH.
Visualizations
Caption: pH-Dependent Degradation Pathways of 5-Nitro-2-furaldehyde.
Caption: Experimental Workflow for pH-Dependent Stability Study.
References
Validation & Comparative
A Comparative Analysis of 4-Nitro- vs. 5-Nitro-2-Furancarboxaldehyde Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of isomeric starting materials is paramount for efficient synthesis and novel molecular design. This guide provides a detailed comparative analysis of the reactivity of 4-nitro-2-furancarboxaldehyde and 5-nitro-2-furancarboxaldehyde, supported by established chemical principles and available experimental data.
While direct comparative experimental studies on the reactivity of 4-nitro- and 5-nitro-2-furancarboxaldehyde are not extensively documented in publicly available literature, a robust analysis can be constructed based on fundamental principles of organic chemistry and existing data on the more common 5-nitro isomer. The position of the strongly electron-withdrawing nitro group on the furan ring significantly influences the electrophilicity of the aldehyde, the susceptibility of the ring to nucleophilic attack, and its behavior in electrophilic substitution reactions.
Executive Summary of Reactivity Comparison
| Property | 5-Nitro-2-furancarboxaldehyde | 4-Nitro-2-furancarboxaldehyde (Predicted) | Rationale |
| Aldehyde Electrophilicity | High | Higher | The nitro group at the 4-position exerts a stronger inductive and resonance electron-withdrawing effect on the C2-aldehyde group. |
| Susceptibility to Nucleophilic Aromatic Substitution | Activated | Less Activated | The nitro group at the 5-position more effectively stabilizes the Meisenheimer complex intermediate for nucleophilic attack at C5. |
| Susceptibility to Electrophilic Aromatic Substitution | Highly Deactivated | Highly Deactivated | Both isomers are strongly deactivated towards electrophilic attack due to the electron-withdrawing nitro group. |
| Acidity of Ring Protons | C3-H is the most acidic | C3-H and C5-H are both significantly acidic | The proximity of the nitro group to the ring protons enhances their acidity. |
| Synthesis Difficulty | Relatively straightforward via nitration of 2-furancarboxaldehyde. | More challenging, often requiring multi-step synthesis. | Nitration of 2-furancarboxaldehyde strongly favors the 5-nitro isomer. |
Detailed Reactivity Analysis
Aldehyde Reactivity
The primary reaction site for both isomers is the aldehyde group, which will readily undergo nucleophilic addition and condensation reactions. However, the electrophilicity of the aldehyde carbon is expected to differ.
-
5-Nitro-2-furancarboxaldehyde: The nitro group at the 5-position withdraws electron density from the furan ring through resonance and inductive effects, thereby increasing the electrophilicity of the aldehyde carbon at the 2-position. This enhanced reactivity makes it a valuable precursor for the synthesis of various derivatives, such as imines, oximes, and hydrazones, many of which exhibit biological activity.[1][2]
-
4-Nitro-2-furancarboxaldehyde (Predicted): The nitro group at the 4-position is predicted to exert an even stronger electron-withdrawing effect on the aldehyde at the 2-position due to closer proximity and more effective resonance delocalization of the negative charge in the transition state of nucleophilic attack. This would render the aldehyde of the 4-nitro isomer more susceptible to nucleophilic attack compared to the 5-nitro isomer.
Reactivity of the Furan Ring
The presence of the nitro group profoundly influences the reactivity of the furan ring itself.
Nucleophilic Aromatic Substitution (SNAr):
-
5-Nitro-2-furancarboxaldehyde: The furan ring is activated towards nucleophilic aromatic substitution, particularly at the 5-position where the nitro group is located. The nitro group can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.
-
4-Nitro-2-furancarboxaldehyde (Predicted): The 4-nitro isomer is also expected to be activated towards SNAr at the 4-position. However, the stabilization of the Meisenheimer intermediate might be slightly less efficient compared to the 5-nitro isomer, potentially leading to slower reaction rates.
Electrophilic Aromatic Substitution:
-
Both Isomers: The furan ring in both 4-nitro- and 5-nitro-2-furancarboxaldehyde is strongly deactivated towards electrophilic aromatic substitution. The potent electron-withdrawing nature of the nitro and aldehyde groups makes the ring electron-deficient and thus, unreactive towards electrophiles. Any forced electrophilic substitution would be expected to occur at the position meta to both groups, which is the C3 position.
Experimental Protocols
While specific comparative experimental data is scarce, the following general protocols for reactions involving 5-nitro-2-furancarboxaldehyde can be adapted to investigate the reactivity of the 4-nitro isomer.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol outlines a general procedure for the condensation reaction of the nitrofuran-2-carboxaldehyde with a primary amine to form a Schiff base.
Materials:
-
5-Nitro-2-furancarboxaldehyde or 4-Nitro-2-furancarboxaldehyde
-
Primary amine (e.g., aniline)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of the nitrofuran-2-carboxaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
Add 1 equivalent of the primary amine to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterize the product using techniques such as 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.
Comparative Analysis: The reaction rates and yields for the 4-nitro and 5-nitro isomers can be compared under identical conditions to provide a quantitative measure of their relative aldehyde reactivity.
Protocol 2: Knoevenagel Condensation
This protocol describes the base-catalyzed condensation of the aldehyde with an active methylene compound.
Materials:
-
5-Nitro-2-furancarboxaldehyde or 4-Nitro-2-furancarboxaldehyde
-
Active methylene compound (e.g., malononitrile)
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
In a flask, dissolve 1 equivalent of the nitrofuran-2-carboxaldehyde and 1 equivalent of the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine.
-
Stir the reaction mixture at room temperature. The reaction is often rapid and exothermic.
-
Monitor the reaction by TLC.
-
The product usually precipitates and can be collected by filtration.
-
Wash the solid with cold ethanol and dry.
-
Further purification can be achieved by recrystallization.
-
Characterize the product by appropriate spectroscopic methods.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of these isomers and a general reaction pathway.
References
A Comparative Analysis of the Antimicrobial Activity of 4-Nitro-2-Furancarboxaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Derivatives of 4-nitro-2-furancarboxaldehyde have garnered significant attention within the scientific community due to their potent and broad-spectrum antimicrobial properties. This guide provides a comparative analysis of the antimicrobial efficacy of various 4-nitro-2-furancarboxaldehyde derivatives, supported by quantitative experimental data, detailed methodologies, and a visual representation of structure-activity relationships.
Quantitative Antimicrobial Activity Data
The antimicrobial activity of 4-nitro-2-furancarboxaldehyde derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative Schiff base and thiosemicarbazone derivatives against a panel of clinically relevant bacteria and fungi. Lower MIC values indicate greater antimicrobial potency.
| Derivative Type | Compound/Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | 4-((5-nitrofuran-2-yl)methyleneamino)phenol | Escherichia coli | 250 | [1] |
| Staphylococcus aureus | 62.5 | [1] | ||
| Candida albicans | 125 | [1] | ||
| Schiff Base | N'-(4-nitrobenzylidene)-2-aminobenzenethiol | Staphylococcus aureus | - | [2] |
| Escherichia coli | - | [2] | ||
| Aspergillus niger | - | [2] | ||
| Candida albicans | - | [2] | ||
| Thiosemicarbazone | 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus ATCC700699 | 1 | [3] |
| Thiosemicarbazone | 4-(4-fluorophenyl)-1-((5-nitrofuran-2-yl)methylene)thiosemicarbazide | Staphylococcus aureus | >128 | |
| Escherichia coli | >128 | |||
| Hydrazone | 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide | Staphylococcus aureus | - | [4] |
Note: A hyphen (-) indicates that while the study was reviewed, specific quantitative data for this derivative against the listed microorganism was not provided in a manner suitable for this comparative table.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of chemical compounds. The data presented in this guide was primarily obtained using the broth microdilution method, a standardized and widely accepted technique.
Broth Microdilution Method for MIC Determination
The broth microdilution method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
Preparation of Inoculum:
-
Bacterial or fungal colonies are selected from an 18- to 24-hour agar plate.
-
A suspension of the microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard. This typically corresponds to a concentration of approximately 1 to 2 x 10⁸ colony-forming units (CFU)/mL.
Preparation of Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the stock solution are made in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
Determination of MIC:
-
Following incubation, the plates are visually inspected for microbial growth.
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Structure-Activity Relationship and Mechanism of Action
The antimicrobial activity of 4-nitro-2-furancarboxaldehyde derivatives is intrinsically linked to their chemical structure. The presence of the 5-nitro group on the furan ring is crucial for their biological activity. The proposed mechanism of action involves the enzymatic reduction of this nitro group by microbial nitroreductases to form highly reactive cytotoxic intermediates, which can then damage microbial DNA, proteins, and other cellular components, ultimately leading to cell death.
The nature of the substituent at the aldehyde carbon significantly modulates the antimicrobial potency and spectrum. The formation of Schiff bases, hydrazones, and thiosemicarbazones introduces different physicochemical properties that influence the compound's ability to penetrate microbial cells and interact with its target.
Caption: Structure-Activity Relationship of 4-Nitro-2-Furancarboxaldehyde Derivatives.
The diagram above illustrates the central role of the 4-nitro-2-furancarboxaldehyde core in the antimicrobial activity of its derivatives. Derivatization at the aldehyde group leads to various classes of compounds, such as Schiff bases, hydrazones, and thiosemicarbazones, with differing antimicrobial potencies. The fundamental mechanism of action is believed to be initiated by the reduction of the nitro group, a process essential for the generation of cytotoxic species that ultimately cause microbial cell death. The specific "R" group in each derivative class further refines the biological activity profile.
References
- 1. Medires [mediresonline.org]
- 2. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Nitrofurancarboxaldehydes for Researchers
A comprehensive spectroscopic comparison of 5-nitro-2-furancarboxaldehyde and its parent compound, 2-furancarboxaldehyde, offering key data and analytical protocols for researchers in drug discovery and organic synthesis.
While the characterization of 4-nitro-2-furancarboxaldehyde is of interest, publicly available, detailed spectroscopic data for this specific isomer is scarce. In contrast, its isomer, 5-nitro-2-furancarboxaldehyde, is extensively characterized and more commonly encountered in synthetic pathways. This guide provides a detailed comparative analysis of the spectroscopic properties of 5-nitro-2-furancarboxaldehyde and its parent compound, 2-furancarboxaldehyde, to illustrate the influence of the nitro functional group on the spectral features. This information is crucial for the unambiguous identification and characterization of substituted furan derivatives in a research setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 5-nitro-2-furancarboxaldehyde and 2-furancarboxaldehyde, providing a clear comparison of their spectral characteristics.
¹H NMR and ¹³C NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of each nucleus.
| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |
| 5-Nitro-2-furancarboxaldehyde | ¹H NMR | 9.7 (s, 1H, -CHO), 7.8 (d, 1H, furan-H), 7.4 (d, 1H, furan-H) |
| ¹³C NMR | 177.0 (C=O), 156.0 (C-NO₂), 152.0 (C-CHO), 122.0 (furan-CH), 114.0 (furan-CH) | |
| 2-Furancarboxaldehyde | ¹H NMR | 9.64 (s, 1H, -CHO), 7.21 (d, 1H, furan-H), 6.58 (d, 1H, furan-H)[1] |
| ¹³C NMR | 178.0 (-CHO), 153.06 (C-CHO), 148.31 (furan-CH), 121.55 (furan-CH), 112.76 (furan-CH)[2] |
Infrared (IR) Spectroscopy Data
Infrared (IR) spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies, measured in wavenumbers (cm⁻¹).
| Compound | Key IR Absorptions (cm⁻¹) |
| 5-Nitro-2-furancarboxaldehyde | ~1700 (C=O stretch, aldehyde), ~1530 and ~1350 (asymmetric and symmetric NO₂ stretch), ~3100 (C-H stretch, aromatic) |
| 2-Furancarboxaldehyde | 2847-2715 (O=C-H stretch), 1687/1668 (C=O stretch, OO-cis and OO-trans conformers), 1472/1463 (vibrational modes)[3] |
UV-Vis Spectroscopy Data
UV-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, with the wavelength of maximum absorbance (λmax) being a key parameter.
| Compound | λmax (nm) and Solvent |
| 5-Nitro-2-furancarboxaldehyde | ~310 nm in various solvents |
| 2-Furancarboxaldehyde | ~270-280 nm in various solvents |
Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
| Compound | Molecular Ion (M⁺) (m/z) and Key Fragments |
| 5-Nitro-2-furancarboxaldehyde | Molecular Ion (M⁺): 141. Key fragments often correspond to the loss of NO₂, CHO, and other small molecules. |
| 2-Furancarboxaldehyde | Molecular Ion (M⁺): 96. Key fragments typically arise from the loss of the aldehyde proton (m/z 95) and the entire aldehyde group (m/z 67). |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is fully dissolved, using gentle vortexing if necessary.
-
Instrument Setup : Insert the NMR tube into the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition : A standard ¹H NMR experiment is run. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : A ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger sample amount (20-50 mg) and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[4][5]
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR Method) : For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[6][7]
-
Background Spectrum : A background spectrum of the empty ATR crystal is recorded. This is necessary to subtract the absorbance of the crystal and the surrounding atmosphere from the sample spectrum.
-
Sample Spectrum : The sample is placed on the crystal, and the IR spectrum is recorded. The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : A stock solution of the compound is prepared by accurately weighing a small amount of the solid and dissolving it in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a volumetric flask. Serial dilutions are then made to obtain solutions of varying concentrations.
-
Blank Measurement : A cuvette is filled with the pure solvent to serve as a blank. The absorbance of the blank is measured and set to zero by the instrument.
-
Sample Measurement : The cuvette is rinsed and filled with the sample solution. The absorbance of the sample is measured across the UV-Vis range (typically 200-800 nm).
-
Data Analysis : The wavelength of maximum absorbance (λmax) is identified from the spectrum. According to the Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the analyte.
Mass Spectrometry (MS)
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization : In the ion source, the sample molecules are converted into gas-phase ions. Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing the ejection of an electron to form a molecular ion (M⁺).[8][9][10]
-
Mass Analysis : The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
-
Data Interpretation : The mass spectrum is analyzed to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound.
Caption: Workflow for Spectroscopic Characterization of Organic Compounds.
References
- 1. rsc.org [rsc.org]
- 2. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. books.rsc.org [books.rsc.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitro-2-Furancarboxaldehyde
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-nitro-2-furancarboxaldehyde, a key intermediate in the synthesis of various pharmaceuticals. We present supporting experimental data, detailed methodologies, and a comparative analysis of alternative compounds to aid in the selection of the most appropriate purity assessment strategy.
The Importance of Purity in Synthesis
The presence of impurities in a synthesized compound can significantly impact its chemical and biological properties, leading to inaccurate experimental results and potential safety concerns. In the context of drug development, even trace impurities can alter the efficacy and toxicity of a final product. Therefore, rigorous purity assessment is paramount. A common impurity in the synthesis of nitrated furans is the formation of positional isomers. For instance, in the synthesis of 4-nitro-2-furancarboxaldehyde, the formation of the 5-nitro-2-furancarboxaldehyde isomer is a frequent byproduct that must be carefully monitored and separated.[1][2]
Comparative Analysis of Purity Assessment Methods
Several analytical techniques can be employed to determine the purity of synthesized 4-nitro-2-furancarboxaldehyde. The choice of method often depends on the available instrumentation, the required sensitivity, and the nature of the potential impurities.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a mobile and stationary phase. | 0.003 - 0.33 µg/kg (for related nitrofuran metabolites)[3][4] | 0.1 - 1.10 µg/kg (for related nitrofuran metabolites)[3][5] | High resolution for separating isomers, quantitative accuracy, and well-established methods for related compounds.[5][6][7][8][9] | Requires method development for the specific compound, potential for matrix effects. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | 15 µg/L (for related furfural compounds)[10] | 50-135 µg/L (for related furfural compounds)[10] | High sensitivity and specificity, provides structural information for impurity identification. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Not typically used for trace-level detection. | Not typically used for trace-level quantification. | Provides unambiguous structural confirmation, can quantify major components without a reference standard (qNMR). | Lower sensitivity compared to chromatographic methods, less suitable for complex mixtures. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Not applicable. | Not applicable. | Simple, rapid, and inexpensive preliminary assessment of purity. | Impurities can broaden the melting range and depress the melting point, not suitable for quantitative analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from established protocols for the analysis of nitrofuran derivatives and is suitable for the separation of 4-nitro-2-furancarboxaldehyde from its 5-nitro isomer.[8][9]
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, formic acid can be used in place of phosphoric acid.[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 310 nm.
-
Sample Preparation: Dissolve the synthesized 4-nitro-2-furancarboxaldehyde in the mobile phase to a concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 20 µL of the sample and monitor the chromatogram for the main peak corresponding to 4-nitro-2-furancarboxaldehyde and any impurity peaks, particularly the 5-nitro isomer which is expected to have a different retention time.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of furan derivatives.[10]
-
Instrumentation: GC-MS system with a capillary column.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Prepare a solution of the synthesized compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 µg/mL.
-
Analysis: Inject 1 µL of the sample in splitless mode. The resulting chromatogram will show the peak for 4-nitro-2-furancarboxaldehyde, and the mass spectrum can be used to confirm its identity and identify any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to confirm the identity and assess the purity of the synthesized compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be compared with reference data for 4-nitro-2-furancarboxaldehyde to confirm its structure and identify any impurities. The presence of signals corresponding to the 5-nitro isomer would indicate its presence as an impurity.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized 4-nitro-2-furancarboxaldehyde.
Caption: A logical workflow for the comprehensive purity assessment of synthesized 4-nitro-2-furancarboxaldehyde.
Alternative Compounds and Their Significance
While 4-nitro-2-furancarboxaldehyde is a valuable building block, other nitrated aromatic aldehydes also play significant roles in organic synthesis. The choice of a particular isomer or a related compound often depends on the desired reactivity and the specific synthetic target.
-
5-Nitro-2-furancarboxaldehyde: As the primary isomeric impurity, its properties and analytical behavior are crucial to understand for effective separation and quantification. It is also a valuable synthetic intermediate in its own right.[11]
-
Other Nitrated Benzaldehydes: Compounds like 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde are widely used in the synthesis of dyes, pharmaceuticals, and other fine chemicals. The analytical methods described in this guide can often be adapted for their purity assessment.
The ability to accurately assess the purity of synthesized compounds like 4-nitro-2-furancarboxaldehyde is fundamental to the success of research and development in the chemical and pharmaceutical sciences. By employing a combination of the robust analytical techniques detailed in this guide, researchers can ensure the quality and reliability of their work, paving the way for innovation and discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Furancarboxaldehyde, 4-nitro- | 57500-49-9 | Benchchem [benchchem.com]
- 3. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nitrofuran metabolites in shrimp by high performance liquid chromatography with fluorescence detection and liquid chromatography-tandem mass spectrometry using a new derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of 5-Nitro-2-furaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. 5-Nitro-2-furaldehyde | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Nitrofurfural | C5H3NO4 | CID 12774 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 5-Nitro-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of novel compounds derived from 5-nitro-2-furaldehyde, a core structure in various synthetic antimicrobial agents. The information presented herein is intended to facilitate the evaluation of these compounds against existing alternatives by summarizing key experimental data, detailing methodologies for crucial assays, and visualizing relevant biological pathways. The primary focus of the reviewed literature is on the antimicrobial and anticancer properties of these novel derivatives.
Data Presentation: A Comparative Analysis
The biological activity of novel 5-nitro-2-furaldehyde derivatives has been predominantly assessed through their antimicrobial and anticancer efficacy. The following tables summarize the quantitative data from various studies, comparing the performance of these novel compounds. It is important to note that direct side-by-side comparisons with standard drugs within the same study are not always available in the reviewed literature.
Antimicrobial Activity
The antimicrobial potential of 5-nitro-2-furaldehyde derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel 5-Nitro-2-furaldehyde Derivatives Against Various Bacterial Strains
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) of Standard |
| 5-nitro-2-furfurylidene derivative 9c | Bacillus subtilis | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |
| 5-nitro-2-furfurylidene derivative 9d | Bacillus subtilis | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |
| 5-nitro-2-furfurylidene derivative 9c | Staphylococcus aureus | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |
| 5-nitro-2-furfurylidene derivative 9d | Staphylococcus aureus | Effective at 5 µ g/disc | Nitrofurantoin | Not specified in study |
| 5-nitrofuran-isatin hybrid 5 | Methicillin-resistant Staphylococcus aureus (MRSA) | 8[1] | Not specified in study | Not specified in study |
| 5-nitrofuran-isatin hybrid 6 | Methicillin-resistant Staphylococcus aureus (MRSA) | 1[1] | Not specified in study | Not specified in study |
| Nifurpipone (Rec 15-0122) | Various urinary tract isolates | Comparable to Nitrofurantoin | Nitrofurantoin | Activity is pH-dependent |
Note: Some studies reported activity in terms of µ g/disc , which indicates the amount of compound on a disc used in a disc diffusion assay, a qualitative to semi-quantitative method.
Anticancer Activity
The anticancer potential of these compounds is often evaluated by their half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.
Table 2: In Vitro Anticancer Activity (IC50) of Novel 5-Nitro-2-furaldehyde Derivatives Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) of Standard |
| 5-nitrofuran-isatin hybrid 3 | HCT 116 (Colon Cancer) | 1.62[1] | Not specified in study | Not specified in study |
| 5-nitrofuran-isatin hybrid 2, 5-7 | HCT 116 (Colon Cancer) | 1.62 - 8.8[1] | Not specified in study | Not specified in study |
| 4-thiazolidinone derivative 14b | MCF-7 (Breast Cancer) | 0.85[2] | Doxorubicin | Not specified in study |
| 4-thiazolidinone derivative 14b | MDA-MB-231 (Breast Cancer) | 6.61[2] | Doxorubicin | Not specified in study |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the detailed protocols for the key experiments cited in the evaluation of 5-nitro-2-furaldehyde derivatives.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
-
Preparation of Materials :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Sterilize Mueller-Hinton Broth (MHB) and 96-well microtiter plates.
-
Culture the bacterial strain to be tested overnight in MHB.
-
-
Assay Procedure :
-
Dispense 100 µL of sterile MHB into each well of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions by transferring 100 µL from each well to the next.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well with 100 µL of the diluted bacterial suspension.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis :
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding :
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 24-72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation :
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement :
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the evaluation of 5-nitro-2-furaldehyde derivatives.
Antimicrobial Mechanism of Action of Nitrofurans
The antimicrobial activity of nitrofuran derivatives is initiated by their reduction within the bacterial cell.
Caption: General mechanism of antimicrobial action of nitrofuran derivatives.
Inhibition of the STING Signaling Pathway
Some nitrofuran derivatives have been identified as inhibitors of the STING (Stimulator of Interferon Genes) pathway, which is involved in the innate immune response.
Caption: Inhibition of STING pathway by nitrofuran-based inhibitors.
Experimental Workflow for In Vitro Biological Evaluation
The following diagram outlines a typical workflow for the initial biological evaluation of novel compounds.
Caption: Workflow for biological evaluation of novel compounds.
References
Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers
A comprehensive analysis of the cytotoxic effects of 5-nitro-2-furancarboxaldehyde derivatives, offering a comparative overview for researchers in drug discovery and development. Due to a significant lack of published cytotoxicity data for 4-nitro-2-furancarboxaldehyde derivatives, this guide focuses on the extensively studied 5-nitro isomer as a comparative reference.
Introduction
Nitrofurans, a class of heterocyclic compounds characterized by a furan ring bearing a nitro group, have long been investigated for their broad-spectrum antimicrobial activities. More recently, their potential as anticancer agents has garnered significant attention. This guide provides a comparative analysis of the in vitro cytotoxicity of various derivatives of 5-nitro-2-furancarboxaldehyde against several human cancer cell lines. The data presented herein, summarized from multiple studies, aims to inform structure-activity relationship (SAR) studies and guide the selection of promising candidates for further preclinical development.
Comparative Cytotoxicity Data
The cytotoxic activity of 5-nitro-2-furancarboxaldehyde derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a selection of these derivatives, providing a snapshot of their potency and selective toxicity.
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference |
| Thiazolidinones | 5-((5-nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone derivative 14b | MCF-7 (Breast) | ~5 | [1] |
| MDA-MB-231 (Breast) | ~10 | [1] | ||
| Carbamothioyl-Furan-Carboxamides | o-nitro-substituted derivative 4a | HepG2 (Liver) | >20 µg/mL (viability ~35%) | [2] |
| Huh-7 (Liver) | >20 µg/mL (viability ~48%) | [2] | ||
| MCF-7 (Breast) | >20 µg/mL (viability ~44%) | [2] | ||
| 5-Nitrofuran-Isatin Hybrids | Isatin hybrid 3 | HCT 116 (Colon) | 1.62 | |
| Chalcones | (2E,4E)-1-(furan-2-yl)-5-(4-nitrophenyl)penta-2,4-dien-1-one | Not Specified | Not Specified |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell density, incubation time, and specific assay used.
Experimental Protocols
The evaluation of the cytotoxic activity of 5-nitro-2-furancarboxaldehyde derivatives commonly involves the following key experimental methodologies:
Cell Viability Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength after solubilization.[1]
-
CCK-8 (Cell Counting Kit-8) Assay: This assay is similar to the MTT assay but uses a more water-soluble tetrazolium salt (WST-8), which is reduced by cellular dehydrogenases to an orange formazan product. The amount of orange formazan is directly proportional to the number of viable cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between apoptotic, necrotic, and viable cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[1]
-
JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm): The JC-1 dye is used to measure the mitochondrial membrane potential, which is often disrupted during the early stages of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. A shift from red to green fluorescence indicates mitochondrial depolarization.[1]
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) using colorimetric or fluorometric substrates.
Mechanism of Action: Induction of Apoptosis
Many 5-nitro-2-furancarboxaldehyde derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. The intrinsic (mitochondrial) pathway of apoptosis is a common mechanism.
Caption: Intrinsic apoptosis pathway induced by 5-nitro-2-furancarboxaldehyde derivatives.
The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[1] This is characterized by the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2. This imbalance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Subsequently, caspase-9 activates the executioner caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
Conclusion
Derivatives of 5-nitro-2-furancarboxaldehyde represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The data and experimental protocols summarized in this guide provide a valuable resource for researchers working on the development of novel anticancer agents. Future studies focusing on the synthesis of new derivatives and a deeper understanding of their mechanisms of action will be crucial for translating these findings into effective cancer therapies. Further investigation into the largely unexplored 4-nitro-2-furancarboxaldehyde isomer and its derivatives is warranted to explore the full therapeutic potential of this chemical scaffold.
References
A Researcher's Guide to the Quantitative Analysis of 4-Nitro-2-Furancarboxaldehyde in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the precise quantification of 4-nitro-2-furancarboxaldehyde in complex reaction mixtures is paramount for process optimization, quality control, and kinetic studies. This guide provides a comprehensive comparison of leading analytical techniques, complete with experimental data, detailed protocols, and visual workflows to aid in method selection and implementation.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for the quantitative analysis of 4-nitro-2-furancarboxaldehyde hinges on several factors, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired sample throughput. The following tables summarize the performance of four common analytical techniques: High-Performance Liquid Chromatography (HPLC) often coupled with Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC-MS), Electrochemical Methods, and UV-Vis Spectrophotometry.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC/UPLC-MS/MS | Chromatographic separation followed by mass-based detection. Often involves derivatization. | 0.05 µg/kg[1][2] | 0.1 µg/kg[1][2] | 0.2 - 20 µg/L[1][2] | High sensitivity and selectivity, suitable for complex matrices. | Requires derivatization for optimal performance, higher instrument cost. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. Derivatization is often necessary. | 0.019 - 0.027 mg/ml | 0.052 - 0.080 mg/ml | 0.5 - 10 mg/ml | High resolving power, excellent for volatile analytes. | Requires derivatization for non-volatile analytes, potential for thermal degradation. |
| Electrochemical Methods | Measurement of the current resulting from the oxidation or reduction of the analyte at an electrode surface. | 0.099 µM | 0.35 - 116 µM | 0.35 - 116 µM | High sensitivity, low cost, potential for miniaturization. | Susceptible to matrix interferences, electrode fouling. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte, often after a color-forming reaction. | ~0.06 ppm | ~0.2 ppm | 0.4 - 24 µg/ml | Simple, low cost, widely available instrumentation. | Lower selectivity, susceptible to interferences from other absorbing species. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar analytes and can be adapted for the specific requirements of 4-nitro-2-furancarboxaldehyde analysis.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This method is based on the derivatization of the aldehyde group with 2,4-dinitrophenylhydrazine (DNPH), followed by liquid chromatographic separation and detection by mass spectrometry.
1. Sample Preparation and Derivatization:
-
Accurately weigh a portion of the reaction mixture and dissolve it in a suitable solvent (e.g., acetonitrile).
-
To an aliquot of the sample solution, add an acidic solution of DNPH (e.g., 0.5 mM DNPH in a 1:1 mixture of acetonitrile and 2 N HCl).[3]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 5 minutes) to form the 4-nitro-2-furancarboxaldehyde-DNPH derivative.[1][2]
-
Neutralize the reaction mixture with a suitable base (e.g., 5 N NaOH).[3]
-
Extract the derivative using an appropriate organic solvent (e.g., ethyl acetate).[1][2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[4]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The precursor and product ions for the 4-nitro-2-furancarboxaldehyde-DNPH derivative need to be determined by infusing a standard solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the derivatization of the aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative.
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the reaction mixture in a suitable solvent.
-
Add a solution of PFBHA in a suitable buffer (e.g., phosphate buffer, pH 7).
-
Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the derivatization reaction.
-
After cooling, extract the derivative with an organic solvent (e.g., hexane).
-
The organic extract is then ready for GC-MS analysis.
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.[5]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivative.
Electrochemical Method (Differential Pulse Voltammetry)
This method is based on the electrochemical reduction of the nitro group in 4-nitro-2-furancarboxaldehyde at a modified electrode.
1. Electrode Preparation:
-
A glassy carbon electrode (GCE) is typically used as the working electrode.
-
The electrode surface can be modified with various materials like graphene, carbon nanotubes, or metal nanoparticles to enhance sensitivity and selectivity.
2. Measurement Protocol:
-
Prepare a supporting electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Add a known volume of the reaction mixture sample to the electrochemical cell containing the supporting electrolyte.
-
Record the differential pulse voltammogram by scanning the potential towards negative values (e.g., from 0 V to -1.0 V).
-
The peak current at a specific potential corresponding to the reduction of the nitro group is proportional to the concentration of 4-nitro-2-furancarboxaldehyde.
UV-Vis Spectrophotometry
This method involves a color-forming reaction with DNPH, and the absorbance of the resulting solution is measured.
1. Sample Preparation and Reaction:
-
Prepare a solution of the reaction mixture in a suitable solvent.
-
To a known volume of the sample solution, add an acidic solution of DNPH.
-
After a short reaction time, add a basic solution (e.g., NaOH) to develop the color.[3]
-
The colorless furfural-DNPH compound turns orange in a basic solution.[3]
2. Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for the furfural-DNPH derivative in basic media is around 470 nm.[3]
-
The concentration of 4-nitro-2-furancarboxaldehyde is determined from a calibration curve prepared using standard solutions.
Visualizing the Workflow and Decision-Making Process
To further aid in understanding and selecting the appropriate analytical method, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making tree.
Caption: General experimental workflow for the quantitative analysis of 4-nitro-2-furancarboxaldehyde.
Caption: Decision tree for selecting an analytical method for 4-nitro-2-furancarboxaldehyde quantification.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Colorimetric Detection of Furfural with Enhanced Visible Absorption of Furfural-DNPH in Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-Nitro-2-Furancarboxaldehyde: A Guide to Catalyst Selection and Strategy
The regioselective synthesis of 4-nitro-2-furancarboxaldehyde presents a significant challenge in organic chemistry. Direct nitration of 2-furancarboxaldehyde, a seemingly straightforward approach, overwhelmingly yields the 5-nitro isomer due to the electronic properties of the furan ring and the directing effect of the aldehyde group. For researchers and professionals in drug development, achieving the 4-nitro substitution requires a more nuanced, multi-step approach. This guide provides a comparative overview of potential catalytic strategies for the synthesis of this specific isomer, acknowledging the current limitations in directly comparable experimental data and offering insights into plausible synthetic routes.
The Challenge of Regioselectivity in Furan Nitration
The furan ring is an electron-rich aromatic system. The oxygen heteroatom donates electron density to the ring, activating it towards electrophilic substitution, primarily at the C2 and C5 positions. When a deactivating, meta-directing group like a formyl (-CHO) is present at the C2 position, it further complicates the regioselectivity. While the formyl group deactivates the entire ring, its influence is most strongly felt at the adjacent C3 and the distant C5 positions. The inherent reactivity of the furan ring at the C5 position, however, remains dominant, leading to the preferential formation of 5-nitro-2-furancarboxaldehyde during electrophilic nitration.
A Multi-Step Approach: The Key to 4-Nitro Substitution
Given the impracticality of direct nitration, a multi-step synthesis is the most viable pathway to 4-nitro-2-furancarboxaldehyde. This strategy involves the initial introduction of a functional group at the 4-position, which can then be converted to a nitro group. Two promising routes are:
-
Synthesis via a 4-Amino Intermediate: This involves the synthesis of 4-amino-2-furancarboxaldehyde followed by its oxidation.
-
Synthesis via a 4-Halo Intermediate: This route entails the preparation of a 4-halo-2-furancarboxaldehyde and a subsequent nucleophilic aromatic substitution with a nitrite salt.
Currently, the scientific literature lacks direct comparative studies of different catalysts for the complete synthesis of 4-nitro-2-furancarboxaldehyde. Therefore, this guide will focus on the catalysts and reagents commonly employed for analogous transformations, providing a framework for experimental design.
Pathway 1: Synthesis via 4-Amino-2-Furancarboxaldehyde
This two-step pathway is a promising, albeit underexplored, method for obtaining the desired product.
Step 1: Synthesis of 4-Amino-2-Furancarboxaldehyde
The introduction of an amino group at the C4 position of 2-furancarboxaldehyde is not a trivial transformation and likely requires the use of a pre-functionalized furan ring or a multi-step sequence. One potential, though not extensively documented, approach could involve a nucleophilic aromatic substitution on a suitable 4-substituted furan derivative.
Hypothetical Catalyst Comparison for 4-Amination:
Due to the lack of direct experimental data for this specific amination, the following table is based on catalysts used for similar amination reactions on heterocyclic systems.
| Catalyst/Reagent System | Reaction Type | Plausible Yield Range | Notes |
| Buchwald-Hartwig Amination Catalysts (e.g., Pd2(dba)3 with a suitable phosphine ligand like Xantphos) | Palladium-catalyzed cross-coupling | Moderate to High | Would require a 4-halo-2-furancarboxaldehyde as a starting material. Catalyst and ligand choice would be critical to avoid side reactions with the aldehyde. |
| Copper-Catalyzed Amination (Ullmann Condensation) | Copper-catalyzed nucleophilic substitution | Moderate | Also requires a 4-halo precursor. Often requires high temperatures. |
Step 2: Oxidation of 4-Amino-2-Furancarboxaldehyde
The oxidation of an amino group on an electron-rich heterocyclic ring to a nitro group requires specific oxidizing agents that can perform this transformation without degrading the furan ring.
Potential Oxidizing Agents for Amino to Nitro Conversion:
| Oxidizing Agent | Plausible Yield Range | Notes |
| Trifluoroperacetic acid (TFPAA) | Moderate to High | A powerful oxidizing agent capable of converting aromatic amines to nitro compounds. Reaction conditions need to be carefully controlled to avoid over-oxidation. |
| Oxone® in combination with a catalyst | Moderate | A versatile and relatively mild oxidizing agent. |
| Dimethyldioxirane (DMDO) | Moderate to High | A mild and selective oxidizing agent, but can be cumbersome to prepare and handle. |
Experimental Protocols (Illustrative)
The following protocols are hypothetical and based on general procedures for the proposed transformations. They should be adapted and optimized for the specific substrate.
Protocol 1: Synthesis of 4-Amino-2-Furancarboxaldehyde via Buchwald-Hartwig Amination
Starting Material: 4-Bromo-2-furancarboxaldehyde (hypothetical)
-
To an oven-dried Schlenk flask, add Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add a solution of 4-bromo-2-furancarboxaldehyde (1 equivalent) in anhydrous toluene.
-
Add ammonia (as a solution in dioxane or as a gas) or a suitable amine source (e.g., benzophenone imine followed by hydrolysis).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Oxidation of 4-Amino-2-Furancarboxaldehyde to 4-Nitro-2-Furancarboxaldehyde
-
Dissolve 4-amino-2-furancarboxaldehyde (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-prepared solution of trifluoroperacetic acid (2-3 equivalents) in the same solvent.
-
Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-nitro-2-furancarboxaldehyde.
Visualizing the Synthetic Pathways
The logical flow of the proposed multi-step syntheses can be visualized using the following diagrams.
Caption: Proposed synthetic pathway via a 4-amino intermediate.
Caption: Proposed synthetic pathway via a 4-halo intermediate.
Conclusion and Future Outlook
The synthesis of 4-nitro-2-furancarboxaldehyde remains a formidable task due to the inherent reactivity of the furan nucleus. The direct comparison of catalyst efficacy is currently hampered by a lack of dedicated research in this specific area. The multi-step strategies outlined in this guide, proceeding through either a 4-amino or a 4-halo intermediate, represent the most promising avenues for obtaining this elusive isomer.
For researchers and drug development professionals, the path forward will likely involve the exploration and optimization of catalysts for these indirect routes. Future work in this area would benefit from systematic studies comparing different catalytic systems for the key transformation steps, which would enable the development of an efficient and scalable synthesis of 4-nitro-2-furancarboxaldehyde. Such advancements would be of significant value to the pharmaceutical and materials science industries.
Comparative Analysis of 4-Nitro-2-Furancarboxaldehyde Analogs in Antimicrobial Drug Discovery
A detailed examination of the structure-activity relationships of thiosemicarbazone and spirocyclic azetidine analogs, highlighting their potential as potent antimicrobial agents.
In the ongoing search for novel antimicrobial agents to combat rising drug resistance, derivatives of 4-nitro-2-furancarboxaldehyde have emerged as a promising scaffold. The inherent antimicrobial properties of the nitrofuran ring, coupled with the versatility for chemical modification, have led to the development of numerous analogs with enhanced potency and selectivity. This guide provides a comparative analysis of two distinct classes of 4-nitro-2-furancarboxaldehyde derivatives: thiosemicarbazones and spirocyclic azetidines, with a focus on their structure-activity relationships (SAR) and performance in antimicrobial assays.
Performance Comparison of Analogs
The antimicrobial efficacy of 4-nitro-2-furancarboxaldehyde analogs is significantly influenced by the nature of the substituent at the aldehyde position. The following table summarizes the in vitro activities of representative thiosemicarbazone and spirocyclic azetidine derivatives against Mycobacterium tuberculosis (H37Rv strain), a key pathogen in human health.
| Compound Class | Analog | Modification | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |
| Thiosemicarbazone | 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Addition of a thiosemicarbazone moiety | Not explicitly stated for H37Rv, but showed significant activity against Staphylococcus aureus | [1] |
| Spirocyclic Azetidine | Spiro[azetidine-3,5′-furo[3,4-d]pyrimidine] derivative | Incorporation of a spirocyclic azetidine-pyrimidine scaffold | As low as <0.05 | [2] |
| Reference Drug | Isoniazid | Standard anti-tuberculosis drug | >0.05 | [2] |
The data clearly indicates that the incorporation of a spirocyclic azetidine moiety leads to a significant enhancement in anti-tubercular activity, with some analogs exhibiting lower Minimum Inhibitory Concentrations (MICs) than the first-line drug Isoniazid.[2] This suggests that the three-dimensional and rigid nature of the spirocyclic scaffold may facilitate a more favorable interaction with the biological target.
Structure-Activity Relationship (SAR) Workflow
The development of potent 4-nitro-2-furancarboxaldehyde analogs follows a systematic SAR workflow. This process involves the iterative design, synthesis, and biological evaluation of new derivatives to identify key structural features that govern their antimicrobial activity.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 4-nitro-2-furancarboxaldehyde analogs.
Experimental Protocols
The determination of antimicrobial activity is a critical step in the SAR study. The following provides a detailed methodology for the Minimum Inhibitory Concentration (MIC) assay, a standard method used to evaluate the efficacy of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay Protocol
This protocol is based on the microdilution method, a common technique for determining the MIC of a compound against a specific microorganism.
1. Materials and Reagents:
-
Test compounds (4-nitro-2-furancarboxaldehyde analogs)
-
Reference antibiotic (e.g., Isoniazid, Gentamicin)
-
Bacterial strain (e.g., Mycobacterium tuberculosis H37Rv, Staphylococcus aureus)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth for M. tuberculosis, Mueller-Hinton broth for S. aureus)
-
96-well microtiter plates
-
Sterile pipette tips and tubes
-
Incubator
2. Preparation of Compound Stock Solutions:
-
Dissolve the test compounds and reference antibiotic in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solutions in the culture medium to obtain a range of working concentrations.
3. Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in the appropriate broth until it reaches the logarithmic growth phase.
-
Adjust the bacterial suspension to a standardized turbidity, typically corresponding to a specific cell density (e.g., 0.5 McFarland standard).
-
Dilute the standardized suspension in the culture medium to the final desired inoculum concentration.
4. Assay Procedure:
-
Add a fixed volume (e.g., 100 µL) of the serially diluted compounds to the wells of a 96-well plate.
-
Include positive control wells (bacterial inoculum without any compound) and negative control wells (culture medium only).
-
Add the prepared bacterial inoculum (e.g., 100 µL) to all wells except the negative control.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for most bacteria; up to several weeks for M. tuberculosis).
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
This comparative guide underscores the potential of 4-nitro-2-furancarboxaldehyde analogs as a versatile scaffold for the development of novel antimicrobial agents. The superior activity of the spirocyclic azetidine derivatives highlights the importance of exploring diverse chemical space to identify next-generation therapeutics. Further investigation into the mechanism of action and in vivo efficacy of these promising compounds is warranted.
References
Safety Operating Guide
Proper Disposal of 2-Furancarboxaldehyde, 4-nitro-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2-Furancarboxaldehyde, 4-nitro-, a chemical that requires careful management due to its potential hazards. Adherence to these procedures will help mitigate risks and ensure compliance with environmental regulations.
Hazard Profile of 2-Furancarboxaldehyde, 4-nitro-
Understanding the hazards associated with 2-Furancarboxaldehyde, 4-nitro- is the first step in its safe management. The following table summarizes its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Serious Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity (Category 2) | GHS08 | Warning | H341: Suspected of causing genetic defects. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |
| Flammable Solids (Category 1) | GHS02 | Danger | H228: Flammable solid.[1] |
Experimental Protocols for Safe Disposal
The recommended procedure for the disposal of 2-Furancarboxaldehyde, 4-nitro- from a laboratory setting is through collection and transfer to a licensed hazardous waste disposal facility. Chemical treatment of this compound in a standard laboratory setting is not recommended without specific, validated protocols due to the potential for hazardous reactions.
Protocol 1: Collection and Storage of Solid 2-Furancarboxaldehyde, 4-nitro- Waste
Objective: To safely collect and store solid 2-Furancarboxaldehyde, 4-nitro- waste and contaminated materials for disposal.
Materials:
-
Designated hazardous waste container (wide-mouth, sealable, compatible with chemical)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Spatula or scoop
-
Fume hood
Procedure:
-
Designate a Waste Container: Select a clearly labeled, clean, and dry wide-mouth container with a secure screw-top lid. Ensure the container material is compatible with 2-Furancarboxaldehyde, 4-nitro-.
-
Work in a Ventilated Area: Perform all waste handling operations within a certified chemical fume hood to minimize inhalation exposure.
-
Wear Appropriate PPE: At a minimum, wear a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles.
-
Transfer Waste: Carefully transfer the solid 2-Furancarboxaldehyde, 4-nitro- waste into the designated hazardous waste container using a clean spatula or scoop.
-
Collect Contaminated Materials: Any disposable materials that have come into direct contact with the chemical, such as weighing paper or contaminated paper towels, should also be placed in the hazardous waste container.
-
Seal and Label: Securely close the container. Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: 2-Furancarboxaldehyde, 4-nitro-, solid" and listing all components. Include the date of accumulation.
-
Store Safely: Store the sealed container in a designated satellite accumulation area for hazardous waste. This area should be away from heat sources and incompatible materials, such as strong oxidizing agents, acids, and bases.[2]
Protocol 2: Decontamination of Surfaces and Equipment
Objective: To safely decontaminate laboratory surfaces and non-disposable equipment after handling 2-Furancarboxaldehyde, 4-nitro-.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Absorbent pads or paper towels
-
A suitable solvent for rinsing (e.g., ethanol or acetone)
-
Detergent and water
-
Hazardous waste container for solvent rinsate
-
Hazardous waste container for solid contaminated materials
Procedure:
-
Prepare for Decontamination: Ensure you are wearing appropriate PPE.
-
Dry Decontamination: For any visible solid residues on surfaces or equipment, carefully wipe with a dry paper towel and place the towel in the solid hazardous waste container.
-
Solvent Rinse: Rinse non-disposable equipment (e.g., glassware, spatulas) with a small amount of a suitable solvent like ethanol or acetone.[3] Collect all rinsate in a designated hazardous waste container for liquid waste.
-
Wash with Detergent: After the initial solvent rinse, wash the equipment thoroughly with laboratory detergent and water.
-
Final Rinse: Rinse the equipment with deionized water and allow it to air dry.
-
Surface Decontamination: For bench surfaces, wipe the area with a paper towel dampened with the chosen solvent. Place the used paper towel in the solid hazardous waste container. Follow this with a wash using detergent and water.
-
Dispose of Contaminated PPE: Used gloves and any other contaminated disposable PPE should be placed in the solid hazardous waste container.
Protocol 3: Disposal of Empty Reagent Containers
Objective: To prepare the empty stock container of 2-Furancarboxaldehyde, 4-nitro- for disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Suitable solvent (e.g., ethanol or acetone)
-
Hazardous waste container for liquid rinsate
Procedure:
-
Triple Rinse: The empty container must be triple rinsed with a solvent capable of removing the chemical residue.[2]
-
Collect Rinsate: Each rinsing should be collected and placed in the designated hazardous waste container for liquid waste.[2]
-
Deface Label: After triple rinsing and allowing the container to dry, the original label must be completely defaced or removed.
-
Final Disposal: The rinsed and dried container with the defaced label can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policies.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Furancarboxaldehyde, 4-nitro-.
By following these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of 2-Furancarboxaldehyde, 4-nitro-, contributing to a culture of safety and environmental responsibility within their institution. Always consult your institution's specific hazardous waste management guidelines and your safety data sheets for the most current and detailed information.
References
Personal protective equipment for handling 2-Furancarboxaldehyde, 4-nitro-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Furancarboxaldehyde, 4-nitro-. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
2-Furancarboxaldehyde, 4-nitro- is a chemical that poses several hazards, including skin and eye irritation, potential for respiratory irritation, and is harmful if swallowed.[1][2][3][4] It is also suspected of causing genetic defects.[2][5] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical goggles.[1][6] | Protects against dust particles and splashes that can cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure.[1][7] | Prevents skin irritation and absorption.[2][3] Contaminated clothing should be removed and washed before reuse.[1][8] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, use a NIOSH/MSHA-approved respirator.[1][7] | Minimizes the risk of respiratory tract irritation from inhaling dust.[1][4] |
Safe Handling and Storage Protocols
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Experimental Workflow for Safe Handling
Caption: A flowchart outlining the procedural steps for the safe handling of 2-Furancarboxaldehyde, 4-nitro-.
Step-by-Step Handling Procedures:
-
Preparation:
-
Handling:
-
Storage:
Accidental Release and First Aid Measures
Immediate and appropriate response to spills and exposures is critical.
Spill Response:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area.
-
Alert the appropriate emergency response team.
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][10]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, get medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and comply with regulations.
Disposal Procedures:
-
Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8]
-
The substance should be sent to an approved waste disposal plant.[1][9]
-
Do not allow the chemical to enter drains or the environment.[1][9]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste to ensure complete and accurate classification.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 5-(4-Nitrophenyl)-2-furancarboxaldehyde - High purity | EN [georganics.sk]
- 4. 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(4-Nitrophenyl)-2-furaldehyde 7147-77-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. 5-(4-Nitrophenyl)-2-furaldehyde - Safety Data Sheet [chemicalbook.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
